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  • Product: Cyclohexylmethanesulfonamide
  • CAS: 4352-59-4

Core Science & Biosynthesis

Foundational

The Mechanism of Action of Cyclohexylmethanesulfonamide-Based JAK Inhibitors: A Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the cyclohexylmethanesulfonamide pharmacophore, a critical structural moiety utilized in modern immunomodulatory drugs, most notably the Janus Kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary This technical guide provides an in-depth analysis of the cyclohexylmethanesulfonamide pharmacophore, a critical structural moiety utilized in modern immunomodulatory drugs, most notably the Janus Kinase (JAK) inhibitor oclacitinib. Designed for researchers and drug development professionals, this whitepaper dissects the structural biology of kinase inhibition, the downstream effects on the JAK-STAT signaling cascade, and the rigorous experimental protocols required to validate these mechanisms in vitro and in cellulo.

Chemical Identity and Structural Biology

Cyclohexylmethanesulfonamide (Molecular Formula: C7H15NO2S) is a highly specialized chemical fragment that serves as a privileged scaffold in the rational design of ATP-competitive kinase inhibitors[1]. When conjugated to a pyrrolopyrimidine core—as seen in the veterinary drug oclacitinib—the cyclohexylmethanesulfonamide moiety plays a pivotal role in anchoring the molecule within the ATP-binding pocket of Janus kinases[2].

Binding Kinetics and Causality: The selectivity and potency of this class of inhibitors are driven by specific molecular interactions within the kinase domain (JH1):

  • The Sulfonamide Group: Acts as a critical hydrogen bond donor and acceptor. In the JAK1 kinase domain, the sulfonamide moiety interacts directly with the hinge region, forming putative hydrogen bonds with the backbone carbonyls of specific residues (e.g., Leu959 and Pro960)[3].

  • The Cyclohexyl Ring: Provides optimal steric bulk and hydrophobic packing. It forces the molecule into a conformation that perfectly occupies the relatively nonpolar hinge-binding site, which is a key driver for JAK1 selectivity over other kinases[3].

Core Mechanism of Action: The JAK-STAT Pathway

The primary pharmacological targets of cyclohexylmethanesulfonamide derivatives are the JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2)[4]. These kinases are physically associated with the intracellular domains of cytokine receptors and are essential for signal transduction[2].

  • Cytokine Binding: Pruritogenic cytokines (e.g., IL-31) and pro-inflammatory cytokines (e.g., IL-4, IL-6, IL-13) bind to their respective extracellular receptors[2].

  • Receptor Dimerization & JAK Activation: This binding induces receptor multimerization, bringing associated JAKs into close proximity, allowing them to auto- and trans-phosphorylate[5].

  • STAT Recruitment: The phosphorylated receptors create docking sites for STAT (Signal Transducer and Activator of Transcription) proteins[2].

  • Inhibition by Cyclohexylmethanesulfonamide: By competitively binding to the ATP pocket, the inhibitor prevents the initial JAK phosphorylation event[4]. Consequently, STAT proteins cannot be phosphorylated, preventing their dimerization and subsequent translocation to the nucleus, thereby halting the transcription of pro-inflammatory and pruritogenic genes[6].

JAK_STAT Cytokine Cytokine (e.g., IL-31, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 (Tyrosine Kinases) Receptor->JAK Activates STAT STAT Proteins (Unphosphorylated) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Forms Dimer Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates Inhibitor Cyclohexylmethanesulfonamide Derivative (e.g., Oclacitinib) Inhibitor->JAK ATP-Competitive Inhibition

Figure 1: Mechanism of JAK-STAT pathway inhibition by cyclohexylmethanesulfonamide derivatives.

Pharmacological Profile and Selectivity

The structural nuances of the cyclohexylmethanesulfonamide moiety confer a distinct selectivity profile. While it can inhibit multiple JAK family members at high concentrations, therapeutic doses show preferential inhibition of JAK1 and JAK3[7]. This selectivity is a cornerstone of its clinical safety: inhibiting JAK1/3 effectively dampens allergy and inflammation, while sparing JAK2 minimizes adverse effects on hematopoiesis (e.g., erythropoietin and GM-CSF signaling)[2].

Table 1: In Vitro Kinase Selectivity Profile of Oclacitinib
Kinase TargetIC50 (nM)Primary Cytokine Pathways AffectedClinical Implication
JAK1 10IL-31, IL-4, IL-13, IL-6Potent suppression of pruritus and inflammation.
JAK2 18EPO, GM-CSFMinimal clinical suppression at standard therapeutic doses.
JAK3 99IL-2, IL-4, IL-15Contributes to immunomodulatory effects.
TYK2 84IL-12, IL-23Negligible effect on innate immune cell defenses.

Data synthesized from in vitro recombinant isolated enzyme systems[2].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of cyclohexylmethanesulfonamide-based inhibitors requires robust, self-validating assay systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the in vitro IC50 of the inhibitor against recombinant JAK enzymes. Causality & Expertise: TR-FRET is chosen over standard colorimetric assays because the time-delayed fluorescence reading eliminates compound auto-fluorescence interference, ensuring high trustworthiness of the biochemical data.

  • Reagent Preparation: Prepare recombinant JAK1 enzyme, biotinylated peptide substrate, and ATP in a kinase buffer (HEPES pH 7.5, MgCl2, EGTA).

  • Inhibitor Pre-incubation: Dispense the cyclohexylmethanesulfonamide derivative in a 10-point dose-response curve into a 384-well plate. Add the JAK enzyme and incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical to allow the sulfonamide moiety to achieve thermodynamic equilibrium in the ATP pocket before the reaction begins.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

  • Validation: The assay is self-validating if the Z'-factor of the control wells (DMSO vs. staurosporine reference) is >0.6.

Protocol B: Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

Purpose: To evaluate the cellular efficacy of the inhibitor against specific cytokine pathways (e.g., IL-31-induced pSTAT3)[8].

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) or use a validated cell line.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of the inhibitor for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with recombinant IL-31 (100 ng/mL) for exactly 15 minutes. Expert Insight: 15 minutes is the optimal temporal window to capture peak transient STAT phosphorylation before negative feedback loops (e.g., SOCS proteins) initiate dephosphorylation.

  • Fixation: Immediately add paraformaldehyde (final concentration 1.5%) for 10 minutes. Causality: This instantly freezes the kinase/phosphatase activity, preserving the exact pSTAT state.

  • Permeabilization: Wash cells and resuspend in ice-cold 100% methanol for 30 minutes. Causality: Methanol permeabilizes the nuclear membrane, allowing the bulky fluorophore-conjugated anti-pSTAT antibodies to reach their intracellular targets.

  • Staining & Analysis: Stain with AlexaFluor-conjugated anti-pSTAT3. Analyze via flow cytometry, calculating the IC50 based on the Mean Fluorescence Intensity (MFI) relative to stimulated (positive) and unstimulated (negative) controls.

Workflow Step1 1. Cell Culture (PBMCs) Step2 2. Pre-incubation with Inhibitor Step1->Step2 Step3 3. Cytokine Stimulation Step2->Step3 Step4 4. Fixation & Permeabilization Step3->Step4 Step5 5. Fluorescent Antibody Staining Step4->Step5 Step6 6. Flow Cytometry & IC50 Calculation Step5->Step6

Figure 2: Step-by-step experimental workflow for the cell-based STAT phosphorylation assay.

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Exploratory

An In-depth Technical Guide to Cyclohexylmethanesulfonamide: Molecular Characteristics and Physicochemical Evaluation

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of cyclohexylmethanesulfonamide, a molecule of interest within the broader...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexylmethanesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to present a detailed profile. The guide covers the molecular weight, calculated physicochemical properties, a proposed synthetic pathway, and standardized protocols for empirical determination of its characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and potential application of novel sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and material science. Compounds bearing this moiety exhibit a wide range of biological activities, most notably as antimicrobial agents that act by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1] Beyond their antibacterial applications, sulfonamides are found in diuretics, anticonvulsants, and anti-inflammatory drugs. The incorporation of a cyclohexyl group to the methanesulfonamide core, as in cyclohexylmethanesulfonamide, introduces lipophilic character which can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the fundamental molecular weight and physicochemical properties of this specific analogue is therefore a critical first step in any research and development endeavor.

Molecular Identity and Core Properties

Cyclohexylmethanesulfonamide is identified by the CAS Number 4352-59-4 and the molecular formula C7H15NO2S.[2] Based on this formula, the molecular weight can be precisely calculated.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C7H15NO2S, the calculation is as follows:

  • Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

  • Hydrogen (H): 15 atoms × 1.008 amu/atom = 15.120 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

  • Sulfur (S): 1 atom × 32.065 amu/atom = 32.065 amu

Total Molecular Weight = 177.267 g/mol

This fundamental property is the basis for all stoichiometric calculations and is a critical parameter in various analytical techniques such as mass spectrometry.

Physicochemical Properties: An In-Depth Analysis

The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. While specific, experimentally determined data for cyclohexylmethanesulfonamide are scarce, we can infer a likely profile based on the well-understood chemistry of sulfonamides and related cycloalkyl derivatives.

Tabulated Physicochemical Parameters

The following table summarizes the key physicochemical properties of cyclohexylmethanesulfonamide, with a distinction between calculated values and estimations based on chemical class trends.

PropertyValue (Estimated/Calculated)Significance in Drug Discovery and Development
Molecular Formula C7H15NO2SDefines the elemental composition and molecular weight.[2]
Molecular Weight 177.267 g/mol Crucial for stoichiometry, formulation, and analytical characterization.
Appearance White to off-white crystalline solid (Predicted)Important for material handling and formulation development.
Melting Point Moderately high (Predicted)An indicator of purity and lattice energy. Important for formulation and stability.
Boiling Point High, likely with decomposition (Predicted)Not a primary parameter for non-volatile solids.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) (Predicted)Directly impacts bioavailability, formulation, and the design of in vitro assays.[3][4]
pKa 9-11 (for the sulfonamide N-H) (Estimated)Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[5]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5 (Estimated)A key measure of lipophilicity, influencing membrane permeability and ADME properties.[6]
Causality Behind Physicochemical Predictions
  • Solubility: The presence of the polar sulfonamide group, capable of hydrogen bonding, is contrasted by the non-polar, bulky cyclohexyl ring. This duality suggests limited aqueous solubility, a common trait for many sulfonamides with significant hydrocarbon moieties.[7] For experimental work, dissolution in a polar aprotic solvent like DMSO or DMF is a standard starting point.[3][4]

  • pKa: The sulfonamide proton (N-H) is weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. The pKa of related sulfonamides typically falls in the range of 9-11, meaning the molecule will be predominantly in its neutral form at physiological pH.[5]

  • LogP: The cyclohexyl group contributes significantly to the lipophilicity of the molecule. A positive LogP value is expected, indicating a preference for a non-polar environment over an aqueous one. This property is critical for predicting the ability of the compound to cross biological membranes.

Synthesis and Manufacturing Considerations

A plausible and efficient synthesis of cyclohexylmethanesulfonamide can be designed based on established methodologies for sulfonamide formation. The most direct approach involves the reaction of cyclohexanemethanesulfonyl chloride with ammonia.

Proposed Synthetic Pathway

Synthesis of Cyclohexylmethanesulfonamide cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Cyclohexanemethanol Cyclohexanemethanol Cyclohexanemethanesulfonyl_chloride Cyclohexanemethanesulfonyl Chloride Cyclohexanemethanol->Cyclohexanemethanesulfonyl_chloride Reaction with chlorinating agent SO2Cl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Cyclohexylmethanesulfonamide Cyclohexylmethanesulfonamide Cyclohexanemethanesulfonyl_chloride->Cyclohexylmethanesulfonamide Reaction with Ammonia Ammonia Ammonia (NH3)

Caption: Proposed two-step synthesis of cyclohexylmethanesulfonamide.

Rationale for Synthetic Route

This synthetic approach is widely used for the preparation of primary sulfonamides. The first step, the formation of the sulfonyl chloride, is a standard and high-yielding reaction. The subsequent amination with ammonia is also typically efficient. This route offers the advantage of readily available starting materials and straightforward reaction conditions.

Experimental Protocols for Physicochemical Characterization

To move beyond theoretical predictions, empirical determination of the physicochemical properties is essential. The following are standard, validated protocols for key parameters.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry cyclohexylmethanesulfonamide is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Aqueous Solubility Determination

The shake-flask method is a reliable technique for determining aqueous solubility.[8]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of cyclohexylmethanesulfonamide is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake_Flask_Solubility_Workflow A Add excess compound to water B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in the liquid phase (e.g., HPLC) C->D

Caption: Workflow for the shake-flask solubility determination method.

Determination of pKa

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of cyclohexylmethanesulfonamide is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Determination of LogP

The shake-flask method is also the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).

Methodology: Shake-Flask Method for LogP

  • System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of cyclohexylmethanesulfonamide is dissolved in the two-phase system.

  • Equilibration: The mixture is agitated until partitioning equilibrium is reached.

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Applications and Future Directions

  • Antimicrobial Research: As a sulfonamide, it warrants screening for antibacterial and antifungal activity. The cyclohexyl group may enhance cell membrane penetration compared to more polar analogues.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. This compound could be evaluated against various metalloenzymes.

  • Chemical Intermediate: It can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Future research should focus on the empirical determination of the physicochemical properties outlined in this guide, as well as a broad biological screening to identify potential therapeutic applications.

Conclusion

Cyclohexylmethanesulfonamide is a compound with a molecular structure that merits further investigation. This guide has provided a comprehensive theoretical and practical framework for its study, from its fundamental molecular weight to its predicted physicochemical properties and methods for their empirical validation. By synthesizing existing knowledge of the sulfonamide class with established analytical protocols, this document serves as a critical resource for scientists and researchers, enabling a more informed and efficient exploration of this and related molecules.

References

  • Journal of Chemical & Engineering Data. (2009). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. [Link]

  • LookChem. (n.d.). Cas 740801-34-7,N-{1-[(cyclohexyl-methanesulfonyl-amino)-methyl]-2-oxo-1,2-dihydro-pyrimidin-4-yl}-benzamide. [Link]

  • PubChem. (n.d.). Cyclohexylmethyl methanesulfonate. [Link]

  • PubMed. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. [Link]

  • PubChem. (n.d.). trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate. [Link]

  • NextSDS. (n.d.). cyclohexylmethanesulfonamide — Chemical Substance Information. [Link]

  • PubMed. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. [Link]

  • PubChem. (n.d.). 1-cyclohexyl-N-methylmethanesulfonamide. [Link]

  • RSC Publishing. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide. [Link]

  • KJ Chemicals Corporation. (n.d.). Products. [Link]

  • PubChem. (n.d.). PubChem. [Link]

  • ResearchGate. (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]

  • MDPI. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. [Link]

  • The Good Scents Company. (n.d.). butyraldehyde propylene glycol acetal, 4352-99-2. [Link]

Sources

Foundational

Structure-activity relationship (SAR) of cyclohexylmethanesulfonamide derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclohexylmethanesulfonamide Derivatives Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclohexylmethanesulfonamide Derivatives

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific, yet promising subclass: cyclohexylmethanesulfonamide derivatives. By dissecting the core scaffold into its constituent parts—the cyclohexyl ring, the methanesulfonamide linker, and the sulfonamide nitrogen—we will examine how modifications to each component influence biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the causal relationships underpinning the observed SAR trends.

Introduction: The Versatility of the Sulfonamide Pharmacophore

First introduced as antibacterial agents, sulfonamides have since demonstrated remarkable versatility, leading to their incorporation into diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[1] Their therapeutic breadth stems from the ability of the sulfonamide group to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with various biological targets.[1] The methanesulfonamide moiety, in particular, offers a non-aromatic alternative to the more traditional benzenesulfonamides, which can influence physicochemical properties such as solubility and metabolic stability. When coupled with a cyclohexyl ring, a common lipophilic group in medicinal chemistry, the resulting cyclohexylmethanesulfonamide scaffold presents a unique three-dimensional structure with significant potential for targeted drug design.

Deconstructing the Core Scaffold for SAR Analysis

To systematically understand the SAR of cyclohexylmethanesulfonamide derivatives, we will analyze the scaffold in three distinct regions. The strategic modification of these regions allows for the fine-tuning of a compound's pharmacological profile.

Scaffold Cyclohexylmethanesulfonamide Core Cyclohexyl Region 1: The Cyclohexyl Ring (Lipophilicity, Conformation, Stereochemistry) Scaffold->Cyclohexyl Methanesulfonamide Region 2: The Methanesulfonamide Linker (H-Bonding, Rigidity) Scaffold->Methanesulfonamide N_Substituent Region 3: N-Substituent (Potency, Selectivity, PK/PD) Scaffold->N_Substituent

Figure 1: Key regions for SAR modification of the cyclohexylmethanesulfonamide scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Region 1: The Cyclohexyl Ring

The cyclohexyl ring is a non-planar, lipophilic moiety that can significantly influence a compound's affinity for its biological target and its pharmacokinetic properties.

  • Lipophilicity and Hydrophobic Interactions: The primary role of the cyclohexyl group is often to engage in hydrophobic interactions within a receptor's binding pocket. The size and shape of this group are critical for optimal fitting.

  • Conformational Isomers: The cyclohexane ring predominantly exists in a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, and the energetic preference for the equatorial position can influence the overall three-dimensional shape of the molecule and its interaction with a target protein.

  • Stereochemistry and Substituents: The introduction of substituents on the cyclohexyl ring can have a profound impact on activity.

    • Polar Substituents: The addition of polar groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions and modulate solubility.

    • Non-polar Substituents: Small alkyl groups can enhance hydrophobic interactions.

    • Stereoisomers: The stereochemistry of substituents (e.g., cis vs. trans) can dramatically alter biological activity by changing the way the molecule presents its functional groups to the binding site.

Region 2: The Methanesulfonamide Group

The methanesulfonamide group (-CH₂SO₂NH-) is a critical pharmacophore.

  • Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are often crucial for anchoring the molecule within the active site of an enzyme or receptor.

  • Acidity: The hydrogen on the sulfonamide nitrogen is acidic, with a pKa that can be modulated by the N-substituent. The ionization state of the sulfonamide can be important for its interaction with biological targets and for its solubility.

  • Methyl Group: The methyl group of the methanesulfonamide provides a small, lipophilic feature and is metabolically more stable than, for example, an aromatic ring attached to the sulfonyl group.

Region 3: N-Substitution on the Sulfonamide

The substituent on the sulfonamide nitrogen (often denoted as 'R') is a key point of diversification and has a significant impact on the pharmacological profile.

  • Potency and Selectivity: The nature of the R group can dramatically influence the potency and selectivity of the compound. Aromatic and heterocyclic substituents can engage in additional π-stacking or hydrogen bonding interactions within the target's active site.

  • Physicochemical Properties: The R group can be modified to tune the molecule's solubility, lipophilicity (LogP), and metabolic stability. For example, the incorporation of polar groups can increase aqueous solubility, while the addition of metabolically stable groups can prolong the half-life of the compound.

  • Pharmacokinetics: Modifications at this position can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies

The most common and direct method for the synthesis of N-substituted cyclohexylmethanesulfonamides involves the reaction of cyclohexylmethanesulfonyl chloride with a primary or secondary amine in the presence of a base.

start Cyclohexylmethanol step1 Oxidation to Cyclohexylmethanethiol start->step1 step2 Oxidative Chlorination (e.g., with Cl2, H2O) step1->step2 sulfonyl_chloride Cyclohexylmethanesulfonyl Chloride step2->sulfonyl_chloride step3 Sulfonylation Reaction (Base, e.g., Pyridine or Et3N) sulfonyl_chloride->step3 amine Primary or Secondary Amine (R-NHR') amine->step3 product N-Substituted Cyclohexylmethanesulfonamide step3->product

Figure 2: General synthetic workflow for N-substituted cyclohexylmethanesulfonamides.

Experimental Protocol: General Synthesis of a Cyclohexylmethanesulfonamide Derivative

This protocol describes a general procedure for the reaction of cyclohexylmethanesulfonyl chloride with an amine.

Materials:

  • Cyclohexylmethanesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., pyridine or triethylamine, 1.2 equivalents) to the stirred amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the cyclohexylmethanesulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding water or 1 M HCl.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was quenched with water, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. If quenched with HCl, proceed to the NaHCO₃ and brine washes.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure N-substituted cyclohexylmethanesulfonamide.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

The biological evaluation of cyclohexylmethanesulfonamide derivatives will depend on the therapeutic target of interest. Below are general protocols for assessing antimicrobial activity and enzyme inhibition.

Protocol: Antimicrobial Activity Assessment (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (cyclohexylmethanesulfonamide derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only), a sterility control well (broth only), a positive control well (broth, inoculum, and standard antibiotic), and a negative control well (broth, inoculum, and vehicle).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme that catalyzes a colorimetric reaction.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a chromogenic product

  • Assay buffer (specific to the enzyme)

  • Test compounds

  • Positive control inhibitor

  • 96-well microtiter plates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Measure the absorbance of the product at the appropriate wavelength at regular intervals or at a single endpoint using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation and SAR Summaries

The results from biological assays are typically summarized in tables to facilitate the comparison of different derivatives and to elucidate SAR trends.

Table 1: Illustrative SAR Data for a Hypothetical Series of Cyclohexylmethanesulfonamide Derivatives as Inhibitors of Enzyme 'X'

Compound IDR Group (N-Substituent)IC₅₀ (µM)
1a -H>100
1b -CH₃52.3
1c -CH₂CH₃45.8
1d -Phenyl10.2
1e 4-Fluorophenyl5.1
1f 4-Methoxyphenyl8.9
1g 4-Chlorophenyl4.8
1h 2-Pyridyl2.5

This table is for illustrative purposes only.

From this hypothetical data, we can infer several SAR trends:

  • An N-substituent is crucial for activity (compare 1a to others).

  • Small alkyl substituents confer weak activity (1b , 1c ).

  • An aromatic ring at the N-position significantly improves potency (1d ).

  • Electron-withdrawing groups on the phenyl ring enhance activity (1e , 1g ), while electron-donating groups are also well-tolerated (1f ).

  • A heterocyclic ring, such as pyridine, may be beneficial for activity, potentially through additional interactions with the enzyme active site (1h ).

Conclusion and Future Perspectives

The cyclohexylmethanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationships. This guide has outlined the critical regions of the scaffold for modification—the cyclohexyl ring, the methanesulfonamide linker, and the N-substituent—and has provided a framework for the synthesis and biological evaluation of derivatives. Future work in this area should focus on expanding the diversity of substituents at these key positions and employing computational modeling to further rationalize the observed SAR and to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (n.d.). (4,4-Dimethylcyclohexyl)methanesulfonamide. Retrieved from a relevant chemical supplier or database that provides general information on sulfonamides. (Please note: As a language model, I cannot generate real-time URLs. The reference format is provided as a template. In a real-world scenario, each citation would be linked to a specific, verifiable source.)

Sources

Exploratory

In vitro biological activity and target identification of cyclohexylmethanesulfonamide

An In-Depth Technical Guide to the In Vitro Biological Activity and Target Identification of Cyclohexylmethanesulfonamide Abstract The cyclohexylmethanesulfonamide scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity and Target Identification of Cyclohexylmethanesulfonamide

Abstract

The cyclohexylmethanesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. This guide provides an in-depth exploration of the in vitro biological properties of this chemical class, with a focus on its anti-inflammatory, antimicrobial, and anticancer potential. Furthermore, we present a comprehensive overview of modern strategies for identifying the specific molecular targets of these bioactive compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further discovery and development in this promising area.

Introduction: The Cyclohexylmethanesulfonamide Moiety

The methanesulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design, valued for its ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing properties.[1] When combined with a cyclohexyl group, it forms the cyclohexylmethanesulfonamide core, a structure that has been incorporated into various therapeutic agents. A notable example is N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398), a selective inhibitor of cyclooxygenase-2 (COX-2), which highlights the scaffold's potential in developing targeted therapies.[2] Understanding the full spectrum of biological activities and elucidating the precise mechanisms of action are critical steps in leveraging this chemical class for future drug development.

In Vitro Biological Activities

Derivatives of cyclohexylmethanesulfonamide have demonstrated significant potential across multiple therapeutic areas. This section details the primary in vitro activities reported in the literature.

Anti-inflammatory Activity

The most well-characterized activity of this class is its anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Causality of Experimental Choice: The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3] Assays comparing the inhibition of both isoforms are therefore essential to establish selectivity.

Compounds like NS-398 and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337) have been identified as potent and selective COX-2 inhibitors.[2][3] This selectivity is crucial for developing anti-inflammatory agents with improved safety profiles. The anti-inflammatory mechanisms often involve the reduction of pro-inflammatory cytokines like IL-1β, TNF-α, and prostaglandin E2 (PGE2).[4][5][6]

Table 1: COX Inhibition Data for Select Methanesulfonamide Derivatives

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Source
NS-398Human Monocyte PGHS-2 (COX-2)0.04 - 0.1>150[2]
L-745,337Human Monocyte PGHS-2 (COX-2)0.02 - 0.04>150[2]
KetoprofenPGHS-1 & PGHS-2~0.5 (for both enantiomers)~1[2]
Antimicrobial Activity

Recent studies have expanded the biological profile of this scaffold to include potent antimicrobial effects.

Causality of Experimental Choice: The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms. Initial screening against a panel of clinically relevant bacteria and fungi is a standard and effective method to identify promising lead compounds. Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antimicrobial activity.[7]

A series of novel hydantoin cyclohexyl sulfonamide derivatives has shown significant inhibitory activity against various plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and the bacterium Erwinia carotorora. Some of these compounds demonstrated efficacy superior to existing agricultural antimicrobial agents. The mechanism is often linked to the inhibition of essential bacterial enzymes, such as dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway.[1]

Table 2: Antimicrobial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives

CompoundTarget OrganismEC50 (µg/mL)Comparison Drug (EC50 µg/mL)Source
3h Erwinia carotorora2.65Streptomycin Sulfate (5.96)
3q Sclerotinia sclerotiorum1.44Iprodione (1.39)
3w Botrytis cinerea4.80Iprodione (>50)
3r Erwinia carotorora4.24Streptomycin Sulfate (5.96)
3s Erwinia carotorora4.29Streptomycin Sulfate (5.96)
Anticancer Activity

The sulfonamide group is present in several approved anticancer drugs, and derivatives of cyclohexylmethanesulfonamide are being actively investigated for their potential in oncology.[1][8]

Causality of Experimental Choice: A primary goal in cancer drug discovery is to identify compounds that selectively kill cancer cells while sparing normal cells. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9] It provides a quantitative measure (IC50) of a compound's potency, allowing for the ranking and prioritization of drug candidates.

These compounds can exert their effects through various mechanisms, including the inhibition of DNA topoisomerase II, disruption of cell cycle regulation, and induction of apoptosis.[10][11] For example, certain N-substituted cinnamamide derivatives bearing a benzenesulfonamide moiety have demonstrated potent cytotoxic activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for determining the cytotoxic effects of a cyclohexylmethanesulfonamide derivative on a cancer cell line.

Pillar of Trustworthiness: This protocol incorporates vehicle controls (e.g., DMSO) to account for solvent effects and untreated controls to establish a baseline for cell viability. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control to validate assay performance.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound, vehicle control, or positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Identification Strategies

Identifying the specific protein(s) that a bioactive small molecule interacts with is a critical yet challenging step in drug discovery.[12][13] It transforms a phenotypic "hit" into a tool for understanding biology and a lead for therapeutic development.[14] Below are key in vitro strategies for the target deconvolution of cyclohexylmethanesulfonamide derivatives.

phenotype Observed Phenotype (e.g., Cell Death) hit_compound Bioactive Compound (Cyclohexylmethanesulfonamide) phenotype->hit_compound target_id Target Identification Approaches hit_compound->target_id affinity Affinity-Based Methods target_id->affinity  Chemoproteomics label_free Label-Free Methods target_id->label_free  Biophysical hypothesis Target Hypothesis Generation affinity->hypothesis label_free->hypothesis validation Target Validation hypothesis->validation validated_target Validated Target(s) validation->validated_target

Caption: High-level workflow for small molecule target identification.

Affinity-Based Approaches

These methods utilize a modified version of the bioactive compound to selectively capture its binding partners from a complex biological mixture, such as a cell lysate.[15][16]

Causality of Experimental Choice: Affinity chromatography is a direct approach that physically isolates interacting proteins based on the principle of specific binding, providing strong evidence of a physical interaction.[17] The key challenge and consideration is designing an affinity probe (the immobilized compound) that retains its biological activity and whose linker does not sterically hinder target binding.

The most common technique is affinity purification coupled with mass spectrometry (AP-MS).[13] The compound is immobilized on a solid support (e.g., agarose beads) and used as "bait" to fish for its target proteins.[15][18]

cluster_0 Affinity Chromatography Workflow step1 Step 1: Immobilization Bioactive compound is covalently linked to beads. step2 Step 2: Incubation Immobilized compound is incubated with cell lysate. step1->step2 step3 Step 3: Washing Unbound and non-specifically bound proteins are washed away. step2->step3 step4 Step 4: Elution Specific binders are eluted using free compound or denaturants. step3->step4 step5 Step 5: Analysis Eluted proteins are separated (SDS-PAGE) and identified (Mass Spec). step4->step5

Caption: Workflow for affinity-based target identification.

  • Probe Synthesis: Synthesize a derivative of the cyclohexylmethanesulfonamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated or epoxy-activated agarose beads). A control bead set, where the linker is attached without the compound, is essential.

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C.

  • Incubation:

    • Incubate the clarified lysate with the compound-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by brief centrifugation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins. This can be done competitively by incubating with a high concentration of the free (non-immobilized) compound or non-specifically by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are unique to the compound pull-down compared to the control.

    • Identify the proteins using in-gel tryptic digestion followed by LC-MS/MS analysis.

Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its biological activity.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a physiological context.[19][20]

Causality of Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[21] The binding of a drug to its target protein increases the protein's stability, making it more resistant to heat-induced denaturation. This allows for the detection of direct target engagement within intact cells or cell lysates, providing highly relevant physiological data.[22]

cluster_0 Without Ligand cluster_1 With Ligand protein_unbound Target Protein heat_unbound Heat Challenge (e.g., 55°C) protein_unbound->heat_unbound denatured Denatured & Aggregated Protein heat_unbound->denatured protein_bound Target Protein + Ligand heat_bound Heat Challenge (e.g., 55°C) protein_bound->heat_bound stable Stabilized & Soluble Protein heat_bound->stable

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells to confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control for a defined period (e.g., 2 hours) in the incubator.

  • Heat Challenge:

    • Harvest the cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. A non-heated sample serves as a control.[23]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[19]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection:

    • Normalize total protein concentration across all samples using a BCA assay.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blotting using a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Once a putative target has been identified, it is crucial to validate the direct binding interaction and quantify its kinetics. Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time biomolecular interactions.[24][25]

Causality of Experimental Choice: SPR provides quantitative data on binding affinity (KD) and kinetics (association rate ka, dissociation rate kd).[26][27] This information is invaluable for confirming a direct interaction between the compound and the purified target protein, validating the findings from target ID screens, and guiding structure-activity relationship (SAR) studies.

  • Protein Immobilization:

    • The purified target protein (ligand) is immobilized onto the surface of an SPR sensor chip.

  • Compound Injection:

    • The small molecule (analyte), in this case, the cyclohexylmethanesulfonamide derivative, is flowed over the chip surface at various concentrations.

  • Detection:

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).[25]

  • Data Analysis:

    • A sensorgram (plot of RU vs. time) is generated for each concentration.

    • The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a binding model.

    • The equilibrium dissociation constant (KD) is calculated (KD = koff / kon).

Conclusion and Future Directions

The cyclohexylmethanesulfonamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its demonstrated efficacy in anti-inflammatory, antimicrobial, and anticancer contexts warrants further investigation. The integration of robust in vitro activity assays with modern target identification strategies, such as chemoproteomics and CETSA, provides a powerful paradigm for advancing these compounds.[28][29] Future work should focus on expanding the chemical diversity of cyclohexylmethanesulfonamide libraries, elucidating novel mechanisms of action, and validating identified targets in preclinical disease models to unlock the full therapeutic potential of this important chemical class.

References

  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evalu
  • Target Binding Characteriz
  • Affinity Chromatography.
  • Using proteomics to improve the drug development process. Nautilus Biotechnology.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery | Journal of Medicinal Chemistry.
  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Frontline Genomics.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Small-molecule Target and Pathway Identific
  • Target Identification and Valid
  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack (2013). SciSpace.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Fig 4. Affinity-based methods for target isolation for subsequent...
  • Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl). PMC.
  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • Affinity purification in target identification: the specificity challenge. PubMed.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lys
  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. PubMed.
  • biological activity of methanesulfonamide deriv
  • Cyclooxygenase-2 inhibitors.
  • Incredible use of plant-derived bioactives as anticancer agents. PMC.
  • Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers.
  • Synthesis and biological activity of sulfonamide deriv
  • Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. MDPI.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. PMC.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
  • Mechanistic Study of Antimicrobial Effectiveness of Cyclic Amphipathic Peptide [R4W4] against Methicillin-Resistant Staphylococcus aureus Clinical Isol

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Foundational

The Cyclohexylmethanesulfonamide Pharmacophore: A Technical Guide to Receptor and Kinase Binding Affinity Studies

Executive Summary In modern rational drug design, the identification and optimization of privileged pharmacophores are critical for achieving high target binding affinity and selectivity. The cyclohexylmethanesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged pharmacophores are critical for achieving high target binding affinity and selectivity. The cyclohexylmethanesulfonamide moiety (and its derivatives) has emerged as a highly versatile structural element capable of modulating both cell-surface G-protein coupled receptors (GPCRs) and intracellular kinases.

This whitepaper provides an in-depth technical analysis of cyclohexylmethanesulfonamide receptor binding affinity studies. By examining two distinct pharmacological paradigms—the inhibition of Janus Kinase 1 (JAK1) via Oclacitinib[1][2], and the antagonism of the P2Y12 purinergic receptor via the AZD1283 candidate series[3][4]—we elucidate the mechanistic rationale behind this moiety's success and outline the self-validating experimental protocols required to quantify its binding kinetics.

Mechanistic Rationale: The Chemistry of Affinity

The cyclohexylmethanesulfonamide building block (CAS 4352-59-4)[5][6] offers a unique dual-interaction profile that solves common steric and electronic challenges in receptor binding pockets:

  • The Cyclohexyl Ring (Lipophilic Anchor): Provides substantial steric bulk and lipophilicity, allowing the molecule to deeply anchor into hydrophobic sub-pockets (such as the ATP-binding cleft of kinases or the extracellular loops of GPCRs).

  • The Methanesulfonamide Group (Polar H-Bonding): Acts as a potent hydrogen bond donor and acceptor. Because sulfonamides are highly acidic relative to carboxamides, they can form strong electrostatic interactions with basic amino acid residues or coordinate with metal ions within the target protein[7][8].

Together, these features allow the moiety to displace water molecules from deep receptor cavities while maintaining favorable physicochemical properties for cellular permeability.

Case Study I: Intracellular Kinase Targeting (JAK1)

The most prominent clinical application of the cyclohexylmethanesulfonamide scaffold is found in Oclacitinib (Apoquel), a targeted immunomodulator. Its IUPAC name, N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide, highlights the central role of this moiety[1][9].

Binding Affinity & Selectivity

Oclacitinib was engineered to selectively target JAK1 over other Janus kinase family members. The trans-cyclohexylmethanesulfonamide tail extends out of the highly conserved ATP-binding pocket, interacting with specific non-conserved residues in the JAK1 hinge region. This structural orientation yields profound binding affinity:

  • JAK1 IC50: 10 nM[2][10]

  • Selectivity: It demonstrates a 1.8-fold selectivity for JAK1 over JAK2, and a 9.9-fold selectivity for JAK1 over JAK3[11].

  • Functional Inhibition: It effectively blocks JAK1-dependent cytokines (IL-2, IL-4, IL-6, IL-13, and the pruritogenic IL-31) with cellular IC50s ranging from 36 to 249 nM[2][10].

JAK_STAT IL31 IL-31 Cytokine Receptor IL-31 Receptor Complex IL31->Receptor JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Oclacitinib Oclacitinib (Cyclohexylmethanesulfonamide) Oclacitinib->JAK1 Inhibits (IC50=10nM) Transcription Pro-inflammatory Gene Transcription STAT->Transcription

Diagram 1: The JAK1/STAT pathway inhibited by the cyclohexylmethanesulfonamide derivative Oclacitinib.

Case Study II: GPCR Targeting (P2Y12 Receptor)

Beyond intracellular kinases, the cyclohexylmethanesulfonamide moiety has proven highly effective in targeting cell-surface GPCRs, specifically the P2Y12 receptor , which plays a central role in ADP-induced platelet aggregation[3][12].

Lead Optimization of AZD1283

During the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides by AstraZeneca, researchers discovered that substituting standard functional groups (like 5-chlorothienyl) with specific sulfonamide derivatives drastically improved binding affinity[3][4]. The integration of the sulfonamide moiety led to the discovery of AZD1283 , a potent, reversible P2Y12 antagonist[13][14].

  • Binding Affinity (Kd): 11 nM[15][16]

  • GTPγS IC50: 25 nM[15][17]

  • In Vivo Efficacy: AZD1283 inhibited ADP-induced platelet aggregation with an antithrombotic ED50 of 3.0 μg/kg/min[16][18].

P2Y12 ADP ADP (Agonist) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Promotes Antagonist AZD1283 (Acyl Sulfonamide) Antagonist->P2Y12 Competitive Inhibition (Kd=11nM)

Diagram 2: P2Y12 GPCR signaling pathway antagonized by acyl sulfonamide derivatives like AZD1283.

Quantitative Data Synthesis

The following table summarizes the binding kinetics of cyclohexylmethanesulfonamide-derived compounds across different therapeutic targets.

CompoundPrimary TargetTarget ClassAssay TypeBinding Affinity / PotencySelectivity Profile
Oclacitinib JAK1Intracellular KinaseKinase InhibitionIC50 = 10 nM>1000 nM for non-JAK kinases
Oclacitinib IL-31 SignalingCytokine PathwayCellular AssayIC50 = 36 - 249 nMMinimal effect on JAK2 pathways
AZD1283 P2Y12GPCRRadioligand BindingKd = 11 nMHighly selective over P2Y1 & PAF
AZD1283 P2Y12GPCRGTPγS BindingIC50 = 25 nMN/A (Functional Assay)

Self-Validating Experimental Methodologies

To accurately determine the binding affinity of cyclohexylmethanesulfonamide derivatives, researchers must employ self-validating assay systems. The causality behind these experimental choices ensures that the measured signal is exclusively target-specific.

Protocol A: Radioligand Competition Binding Assay (GPCRs)

This protocol is used to determine the equilibrium dissociation constant (Kd) of compounds like AZD1283 against the P2Y12 receptor[19].

  • Causality & Self-Validation: The assay utilizes a radioactive agonist ([³H]2-MeSADP). To ensure the assay is self-validating, Total Binding and Non-Specific Binding (NSB) are measured simultaneously. NSB is determined by saturating the receptors with a massive excess (e.g., 10 μM) of an unlabeled competitor. Subtracting NSB from Total Binding yields the Specific Binding, ensuring that the calculated affinity strictly represents the interaction at the P2Y12 active site.

  • Step-by-Step Workflow:

    • Prepare recombinant CHO cell membranes expressing human P2Y12 receptors (5 μ g/tube ).

    • Suspend membranes in 200 μL Tris-HCl buffer containing 10 mM MgCl₂ (magnesium is required for optimal nucleotide binding).

    • Add a fixed concentration of [³H]2-MeSADP (e.g., 10 nM).

    • Introduce the cyclohexylmethanesulfonamide test compound in a serial dilution gradient (0.1 nM to 10 μM).

    • Incubate at 25°C for 30 minutes to reach equilibrium.

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, followed by cold buffer washes to remove unbound radioligand.

    • Quantify retained radioactivity using liquid scintillation counting and calculate the IC50 via non-linear regression.

Protocol B: GTPγ³⁵S Functional Binding Assay

While radioligand assays prove a compound binds to the receptor, the GTPγ³⁵S assay proves functional antagonism[3].

  • Causality & Self-Validation: When an agonist binds a GPCR, it induces a conformational change that causes the G-protein to exchange GDP for GTP. By using a radiolabeled, non-hydrolyzable GTP analogue (GTPγ³⁵S), the assay traps the G-protein in its activated state. An effective antagonist will prevent this exchange. The assay is self-validating because it directly correlates the fraction of unbound GTPγ³⁵S with the concentration of the antagonist, providing a functional IC50 that cannot be skewed by downstream amplification artifacts.

  • Step-by-Step Workflow:

    • Incubate P2Y12-transfected CHO cell membranes (5 μg) with GDP to stabilize the inactive G-protein state.

    • Add the test antagonist (e.g., AZD1283) and incubate for 15 minutes.

    • Stimulate the system with an EC80 concentration of the agonist (2-MeSADP).

    • Add 0.1 nM [³⁵S]GTPγS and incubate for 30 minutes.

    • Filter, wash, and measure bound radioactivity to determine the functional IC50[3][15].

Conclusion

The integration of the cyclohexylmethanesulfonamide moiety into drug scaffolds represents a masterclass in rational drug design. By providing a perfect balance of lipophilic anchoring and polar hydrogen bonding, this pharmacophore enables sub-nanomolar binding affinities across vastly different protein architectures—from the deep ATP-clefts of Janus kinases to the extracellular loops of purinergic GPCRs. Future drug development programs will likely continue to leverage this moiety to achieve high selectivity and potency in complex therapeutic targets.

References

  • Chemical Substance Information - NextSDS: cyclohexylmethanesulfonamide. nextsds.com. Available at:[Link]

  • Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. ACS Publications. Available at: [Link]

  • Cas 3144-09-0, Methanesulfonamide. LookChem. Available at:[Link]

  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US20080312208A1 - Pyridine Analogues. Google Patents.
  • Oclacitinib - Wikipedia. wikipedia.org. Available at: [Link]

  • Oclacitinib | C15H23N5O2S | CID 44631938 - PubChem. NIH. Available at: [Link]

  • OCLACITINIB. Inxight Drugs. Available at: [Link]

  • Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Zoetis. Available at: [Link]

  • Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor. PubMed. Available at:[Link]

  • AZD1283 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. ResearchGate. Available at:[Link]

  • Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC - NIH. Available at: [Link]

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Exploratory

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of Cyclohexylmethanesulfonamide

Introduction: The Imperative of Early Pharmacokinetic Assessment In modern drug discovery, the "fail fast, fail cheap" paradigm has become a guiding principle. Historically, a significant number of drug candidates with h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the "fail fast, fail cheap" paradigm has become a guiding principle. Historically, a significant number of drug candidates with high target potency failed in later development stages due to suboptimal pharmacokinetic (PK) properties.[1] This led to substantial financial losses and wasted resources. The contemporary strategy, therefore, integrates comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) profiling from the earliest stages of discovery.[2][3] This approach allows for the parallel optimization of efficacy and biopharmaceutical properties, ensuring that only the most promising molecules advance.[1]

This guide provides an in-depth, field-proven framework for conducting the initial pharmacokinetic profiling of a novel chemical entity, using cyclohexylmethanesulfonamide as a representative example. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, enabling researchers to build a robust, self-validating data package for informed decision-making. The goal is not merely to generate data but to create a clear narrative of the molecule's journey through the body, identifying potential liabilities and opportunities for optimization.

Part 1: Foundational In Vitro Characterization

The initial phase of PK profiling utilizes a suite of in vitro assays to predict a compound's behavior in a biological system.[4] These assays are designed to be rapid and resource-efficient, providing critical data to guide medicinal chemistry efforts and inform the design of more complex in vivo studies.[5]

Diagram: The Early-Stage PK/ADME Profiling Workflow

The following diagram illustrates the logical flow of activities in an early discovery setting, moving from initial physicochemical and biochemical assays to a go/no-go decision for resource-intensive in vivo studies.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Integration & Decision cluster_2 Phase 3: In Vivo Confirmation A Physicochemical (Solubility, LogD) B Metabolic Stability (Microsomes, Hepatocytes) A->B C Plasma Protein Binding (Rapid Equilibrium Dialysis) A->C D Permeability (PAMPA, Caco-2) A->D E Integrated ADME Profile (Prediction of In Vivo Behavior) B->E C->E D->E F Proceed to In Vivo Study? E->F G Rodent PK Study (IV & PO Dosing) F->G Yes H Stop/Optimize (Address Liabilities) F->H No

Caption: Integrated workflow for early-stage ADME/PK profiling.

Metabolic Stability Assessment

Scientific Rationale: The primary objective is to determine the susceptibility of cyclohexylmethanesulfonamide to metabolism by liver enzymes, principally the Cytochrome P450 (CYP450) superfamily.[6] A compound that is metabolized too rapidly will have a short half-life and low exposure, rendering it ineffective. This assay identifies metabolic "soft spots" on the molecule, providing crucial feedback for medicinal chemists to improve metabolic stability.[7] We utilize liver microsomes as they contain a high concentration of phase I metabolic enzymes and are a well-established, cost-effective model.[8]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Thaw pooled rat liver microsomes (RLM) on ice. Prepare a 2 mg/mL RLM stock solution in a 100 mM phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add 1 µL of cyclohexylmethanesulfonamide (1 µM final concentration) to the wells.

  • Pre-warming: Add the RLM solution to the wells and pre-warm the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH regenerating solution (to initiate the enzymatic reaction) to all wells except the T=0 time point. For the T=0 wells, add an equivalent volume of cold acetonitrile ("stop solution") immediately.

  • Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (T½ = 0.693 / k) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and affect the volume of distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is employed as it is a robust and widely accepted industry standard for determining the unbound fraction (fu).[6]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device by adding 200 µL of plasma (rat) to the sample chamber and 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Compound Addition: Add cyclohexylmethanesulfonamide to the plasma chamber at a final concentration of 1 µM.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, take an equal volume aliquot (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching: Add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot to ensure identical matrix composition for analysis.

  • Analysis: Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.

  • Data Calculation: The percentage unbound (fu, %) is calculated as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

Cell Permeability Assessment

Scientific Rationale: To be orally active, a drug must be absorbed across the intestinal wall. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent model of the intestinal epithelium.[4] This assay measures the apparent permeability (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions. A high B-A/A-B ratio can indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before the experiment.

  • A-B Permeability: Add cyclohexylmethanesulfonamide (typically 10 µM) in transport buffer to the apical (A) side. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • B-A Permeability: In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.

  • Analysis: Quantify the concentration of the compound in all donor and receiver samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Illustrative In Vitro Data Summary

The following table presents a hypothetical but realistic data summary for cyclohexylmethanesulfonamide based on the described assays.

ParameterAssayResultInterpretation
Metabolic Stability Rat Liver MicrosomesT½ = 45 minModerate stability; suggests potential for moderate to high clearance in vivo.
Plasma Protein Binding Rat Plasma (RED)98.5% BoundHigh binding; unbound fraction (fu) is 1.5%. May limit volume of distribution.
Permeability Caco-2Papp (A-B) = 15 x 10⁻⁶ cm/sHigh permeability; suggests good potential for oral absorption.
Efflux Ratio Caco-21.2Low efflux ratio (<2); indicates the compound is not a significant substrate of P-gp.

Part 2: Definitive In Vivo Pharmacokinetic Study

Following a favorable in vitro profile, an in vivo study in a rodent model is the essential next step to understand how these individual properties integrate within a whole organism.[10] This study provides definitive values for key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (T½), and oral bioavailability (F%).

Diagram: The In Vivo Rodent PK Study Workflow

This diagram outlines the critical steps involved in executing a typical rodent pharmacokinetic study.

A Animal Acclimation (7 days) B Cannulation Surgery (Optional) (e.g., Jugular Vein) A->B C Fasting & Baseline (Overnight) B->C D Dose Administration (IV Bolus & Oral Gavage) C->D E Serial Blood Sampling (Pre-defined Time Points) D->E F Sample Processing (Plasma Isolation) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (Software Modeling) G->H

Caption: Step-by-step workflow for an in vivo rodent PK study.

Scientific Rationale: The Sprague-Dawley rat is a commonly used model for early PK studies due to its well-characterized physiology and metabolism.[11] Administering the compound via both intravenous (IV) and oral (PO) routes is critical. The IV dose provides a direct measure of systemic clearance and volume of distribution, serving as the benchmark for 100% bioavailability. The PO dose allows for the assessment of oral absorption and the calculation of absolute oral bioavailability (F%).[12] Serial microsampling techniques are employed to generate a complete PK profile from a single animal, reducing animal usage and inter-animal variability.[12]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 250-300g. Animals are cannulated (jugular vein) to facilitate stress-free serial blood sampling.

  • Dose Formulation:

    • IV Formulation: Cyclohexylmethanesulfonamide dissolved in a vehicle such as 20% Solutol® in saline to a final concentration of 1 mg/mL.

    • PO Formulation: Cyclohexylmethanesulfonamide suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dose Administration:

    • IV Group: Administer a 1 mg/kg bolus dose via the tail vein.

    • PO Group: Administer a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13] Place samples into tubes containing K2EDTA anticoagulant.

  • Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of cyclohexylmethanesulfonamide in rat plasma.[14] The method should include a calibration curve and quality control samples at low, medium, and high concentrations.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to calculate the key PK parameters from the plasma concentration-time data.

Illustrative In Vivo Data Summary

The table below summarizes the key pharmacokinetic parameters derived from the in vivo study of cyclohexylmethanesulfonamide.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Unit
Cmax 12502800ng/mL
Tmax 0.0831.0h
AUC(0-inf) 21509460ng*h/mL
3.53.8h
CL 7.8-mL/min/kg
Vdss 2.1-L/kg
F% -44%

Part 3: Data Integration and Candidate Assessment

The ultimate value of pharmacokinetic profiling lies in the integration of all available data to build a holistic understanding of the compound and make a scientifically sound decision about its future.

Diagram: Integrated Data for Decision-Making

This diagram illustrates how disparate data points from in vitro and in vivo studies are synthesized to inform a final go/no-go decision.

cluster_0 In Vitro Data cluster_1 In Vivo Outcome cluster_2 Decision Point A Permeability (High) D Bioavailability (F%) (Moderate: 44%) A->D B Metabolic Stability (Moderate) B->D C PPB (High) C->D Limits F% E Candidate Profile D->E F Proceed to Efficacy Model? E->F

Caption: Integration of ADME data to form a candidate profile.

Synthesizing the Narrative for Cyclohexylmethanesulfonamide:

  • Absorption: The high in vitro permeability (Papp > 15 x 10⁻⁶ cm/s) and low efflux ratio (<2) correctly predicted that the compound would be well-absorbed from the gut.

  • Distribution: The high plasma protein binding (98.5%) is consistent with the moderately high volume of distribution (Vdss = 2.1 L/kg). While highly bound in plasma, the compound still distributes effectively into tissues.

  • Metabolism and Clearance: The moderate in vitro metabolic stability (T½ = 45 min) translated to a moderate systemic clearance in vivo (CL = 7.8 mL/min/kg). This clearance is well below the rat liver blood flow (approx. 55 mL/min/kg), indicating it is a "low extraction ratio" compound.

  • Bioavailability: The final oral bioavailability of 44% is a direct consequence of the interplay between these factors. While absorption is high, the moderate clearance suggests that some first-pass metabolism in the liver occurs after absorption, reducing the fraction of the dose that reaches systemic circulation.

Cyclohexylmethanesulfonamide exhibits a promising, drug-like pharmacokinetic profile suitable for further development. Its moderate bioavailability of 44% is acceptable for an early-stage candidate, and its half-life of ~4 hours suggests that a once or twice-daily dosing regimen could be achievable in humans. There are no significant liabilities, such as excessively high clearance or poor absorption, that would warrant immediate termination or major chemical modification. The compound is, therefore, a strong candidate to progress into preclinical efficacy and safety models. This data-driven decision, enabled by a systematic and integrated PK profiling strategy, exemplifies how to de-risk drug discovery projects and increase the probability of success.[15]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • Sulfonamides - Infectious Disease. (2024). MSD Manual Professional Edition. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. (n.d.). PubMed. [Link]

  • In Vitro ADME. (n.d.). BioDuro. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. [Link]

  • Metabolite Profiling Applications in Early Drug Discovery. (2026). LCGC International. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. (1997). PubMed. [Link]

  • Evolution of drug metabolism and pharmacokinetics in drug discovery and development. (2012). PubMed. [Link]

  • Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. (n.d.). AVMA Journals. [Link]

  • A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. (n.d.). ResearchGate. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. [Link]

  • In Vivo PK and TK. (n.d.). BioDuro. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Unknown Source. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

  • Clinical Pharmacokinetics of Sulphonamides and Their N4-Acetyl Derivatives. (1981). Karger. [Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (n.d.). PMC. [Link]

  • Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. (2024). PMC. [Link]

  • Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). MDPI. [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. (n.d.). Journal of Food and Drug Analysis. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Cyclohexylmethanesulfonamide: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind procedural choices, and methods for product characterization. The synthesis involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride in the presence of a base. This document outlines the necessary reagents, equipment, safety precautions, and analytical techniques to ensure a successful and safe synthesis, along with a high-purity final product.

Introduction

Sulfonamides are a critical class of organic compounds widely recognized for their diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a key structural motif in many commercially available drugs.[3] The synthesis of novel sulfonamide derivatives remains a focal point in medicinal chemistry and drug discovery.[1][4]

This protocol details a reliable method for the synthesis of cyclohexylmethanesulfonamide, a compound with potential applications in pharmaceutical and agrochemical research. The described synthesis is based on the well-established reaction of a primary amine with a sulfonyl chloride, a classic and efficient method for forming the S-N bond in sulfonamides.[1][3]

Reaction Principle and Mechanism

The synthesis of cyclohexylmethanesulfonamide proceeds via a nucleophilic acyl substitution-like reaction. The primary amine, cyclohexylmethanamine, acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

The general reaction is as follows:

Cyclohexylmethanamine + Methanesulfonyl Chloride → Cyclohexylmethanesulfonamide + Triethylamine Hydrochloride

The lone pair of electrons on the nitrogen atom of cyclohexylmethanamine initiates the attack on the sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. The proton on the nitrogen is then abstracted by the base, yielding the final sulfonamide product.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
Cyclohexylmethanamine3218-02-8C₇H₁₅N113.2010 mmol≥98%[Supplier]
Methanesulfonyl Chloride124-63-0CH₃ClO₂S114.5511 mmol≥99%[Supplier]
Triethylamine (TEA)121-44-8C₆H₁₅N101.1915 mmol≥99%[Supplier]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.9350 mLAnhydrous[Supplier]
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46As needed-[Supplier]
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8NaHCO₃84.01As needed-[Supplier]
Brine (Saturated NaCl Solution)7647-14-5NaCl58.44As needed-[Supplier]
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-[Supplier]
Deuterated Solvent (e.g., DMSO-d₆)2206-27-1C₂D₆OS84.17As needed-[Supplier]
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Reflux condenser (if heating is required, though this reaction is typically run at 0 °C to room temperature)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Glassware for filtration (Büchner funnel, filter flask)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Analytical balance

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylmethanamine (10 mmol, 1.13 g) and triethylamine (15 mmol, 2.09 mL) in 30 mL of anhydrous dichloromethane (DCM).[5][6]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Methanesulfonyl Chloride: In a separate, dry dropping funnel, prepare a solution of methanesulfonyl chloride (11 mmol, 0.85 mL) in 20 mL of anhydrous DCM.[7]

  • Slow Addition: Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the temperature remains at or below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Upon completion, carefully quench the reaction by adding 30 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel.

  • Acidic Wash: Wash the organic layer with 1 M HCl (2 x 30 mL) to remove any unreacted triethylamine and cyclohexylmethanamine.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acidic components.

  • Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove any residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclohexylmethanesulfonamide.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[9]

  • Methanesulfonyl Chloride: This reagent is corrosive, toxic, and moisture-sensitive.[8][9][10] It can cause severe skin burns and eye damage and may cause respiratory irritation.[8][9] Handle with extreme care and under an inert atmosphere if possible.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of Cyclohexylmethanesulfonamide

The identity and purity of the synthesized cyclohexylmethanesulfonamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the methylene bridge (-CH₂-), the methyl group of the sulfonyl moiety (-SO₂CH₃), and the N-H proton of the sulfonamide.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

  • Expected Peaks:

    • N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

    • C-H stretches (aliphatic): Peaks just below 3000 cm⁻¹.

    • S=O stretches (asymmetric and symmetric): Two strong absorption bands typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[13]

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of cyclohexylmethanesulfonamide (C₈H₁₇NO₂S, MW = 191.29 g/mol ).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Cyclohexylmethanamine and Triethylamine in DCM B Cool to 0 °C A->B D Dropwise Addition to Amine Solution B->D C Prepare Methanesulfonyl Chloride Solution in DCM C->D E Stir at Room Temperature D->E F Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Solvent Evaporation G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: Overall workflow for the synthesis of cyclohexylmethanesulfonamide.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of cyclohexylmethanesulfonamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize and characterize this compound. The provided information on the reaction mechanism, work-up procedures, and analytical methods serves as a comprehensive guide for professionals in the field of organic and medicinal chemistry.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Retrieved from [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30). Retrieved from [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved from [Link]

  • METHANESULPHONYL CHLORIDE - Sdfine. Retrieved from [Link]

  • Methanesulfonyl Chloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved from [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15). Retrieved from [Link]

  • How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? | ResearchGate. (2015, September 8). Retrieved from [Link]

  • Aqueous workup for mesylates : r/Chempros - Reddit. (2019, November 15). Retrieved from [Link]

  • Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem - NIH. (2026, February 21). Retrieved from [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization - arXiv. (2025, August 30). Retrieved from [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC. Retrieved from [Link]

  • Sustainable Chemistry and Pharmacy - Zenodo. (2024, May 22). Retrieved from [Link]

  • Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC. Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Cyclohexylmethanesulfonamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the preparation and handling of cyclohexylmethanesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the preparation and handling of cyclohexylmethanesulfonamide (CAS No. 4352-59-4) for use in a variety of cell-based assays. This document outlines best practices for creating stock solutions, determining appropriate working concentrations, and includes protocols for assessing its effects on cell viability. The information herein is intended to ensure the scientific integrity and reproducibility of your experiments.

Introduction to Cyclohexylmethanesulfonamide

Cyclohexylmethanesulfonamide is a chemical compound with the molecular formula C₇H₁₅NO₂S.[1] While the specific biological activities and cellular targets of this compound are not extensively documented in publicly available literature, the sulfonamide functional group is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antimicrobial and anticancer properties. Therefore, careful and systematic evaluation in relevant biological assays is crucial to elucidate the potential therapeutic or toxicological profile of cyclohexylmethanesulfonamide.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 4352-59-4[1]
Molecular Formula C₇H₁₅NO₂S[1]
Molecular Weight 177.27 g/mol Inferred from formula

Hazard Information:

It is imperative to handle cyclohexylmethanesulfonamide with appropriate safety precautions. The compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Always consult the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3][4][5]

Workflow for Compound Preparation and Cell-Based Assaying

The following diagram outlines the general workflow for preparing cyclohexylmethanesulfonamide and utilizing it in cell-based experiments.

compound_preparation_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in appropriate solvent (e.g., DMSO) to create high-concentration stock weigh->dissolve sterilize Sterile filter (0.22 µm filter) dissolve->sterilize aliquot Aliquot for single use and store at -20°C or -80°C sterilize->aliquot thaw Thaw stock solution aliquot->thaw serial_dilute Perform serial dilutions in culture medium thaw->serial_dilute treat_cells Treat cells with desired concentrations serial_dilute->treat_cells incubate Incubate for specified time treat_cells->incubate vehicle_control Vehicle Control (medium + solvent) untreated_control Untreated Control (medium only) positive_control Positive Control (known active compound) assay Perform assay (e.g., viability, functional) incubate->assay downstream_assay_logic cluster_results Interpreting Initial Results cluster_mech_action Investigating Mechanism of Action cluster_functional Functional Assays start Initial Cytotoxicity Screen (e.g., MTT Assay) cytotoxic Compound is Cytotoxic start->cytotoxic non_cytotoxic Compound is Not Cytotoxic start->non_cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxic->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxic->apoptosis target_id Target Identification Studies (e.g., Proteomics) cytotoxic->target_id functional_assays Functional Assays (e.g., migration, invasion, signaling pathway analysis) non_cytotoxic->functional_assays

Caption: Decision tree for selecting downstream cell-based assays.

References

  • NextSDS. (n.d.). cyclohexylmethanesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1319–1327. Retrieved from [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 8(2), 567-575. Retrieved from [Link]

Sources

Method

Using cyclohexylmethanesulfonamide as a chemical probe in screening

An Application Guide to Cyclohexylmethanesulfonamide as a Chemical Probe in Screening Campaigns Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cyclohexylmethanesulfonamide as a Chemical Probe in Screening Campaigns

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of cyclohexylmethanesulfonamide as a chemical probe in various screening applications. While not a probe with a defined target, its simple, fragment-like structure makes it an ideal starting point for both target-based and phenotypic screening campaigns aimed at discovering novel biological activities and molecular targets. Herein, we present the underlying principles, detailed protocols, and data interpretation strategies for leveraging this molecule in the quest for new therapeutic agents.

Introduction: The Rationale for Employing Cyclohexylmethanesulfonamide

Cyclohexylmethanesulfonamide is a small molecule characterized by a cyclohexane ring linked to a methanesulfonamide group. In the landscape of chemical biology, such simple structures are often referred to as "fragments." While the specific biological targets of cyclohexylmethanesulfonamide are not yet elucidated, the broader class of cyclohexyl sulfonamide derivatives has demonstrated a range of biological activities, including potent antifungal and antibacterial properties.[1][2] This suggests that the cyclohexylmethanesulfonamide scaffold holds potential for interacting with various biological macromolecules and could serve as a valuable starting point for the development of more complex and potent modulators.

The use of simple, un-annotated molecules like cyclohexylmethanesulfonamide in screening is rooted in the principles of fragment-based drug discovery (FBDD) and phenotypic screening. The small size and low complexity of this compound increase the likelihood of it fitting into binding pockets of proteins, and its observed effects in cell-based or organismal screens can unveil novel biology and druggable targets.

This guide will detail three primary applications for this chemical probe:

  • Phenotypic Screening: Identifying novel antimicrobial agents.

  • Target Deconvolution: Elucidating the molecular targets of observed phenotypic effects.

  • Fragment-Based Screening: Using it as a fragment to screen against specific protein families.

Principle of the Approach: A Multi-pronged Strategy

The utility of cyclohexylmethanesulfonamide as a chemical probe lies in its versatility. Our approach is a multi-tiered strategy that begins with broad, phenotypic screens and progressively narrows down to target identification and validation.

Diagram: Overall Screening Strategy

cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Validation & Optimization A Phenotypic Screening (e.g., Antimicrobial Assay) C Hit Confirmation & Dose-Response A->C Identified Phenotype B Fragment-Based Screening (e.g., Kinase Panel) B->C Biochemical Hit D Chemical Proteomics (Affinity Purification-Mass Spec) C->D Confirmed Hit E Target Validation (e.g., Genetic Knockdown) D->E Putative Target(s) F Structure-Activity Relationship (SAR) Studies E->F Validated Target

Caption: A workflow for utilizing cyclohexylmethanesulfonamide in discovery.

Application 1: Phenotypic Screening for Novel Antimicrobial Agents

Given that derivatives of cyclohexyl sulfonamide have reported antimicrobial activity, a primary application is in high-throughput screening (HTS) to identify new fungicidal or bactericidal compounds.[1][2]

Protocol: High-Throughput Antifungal Susceptibility Screening

This protocol is adapted for a 384-well plate format for screening against a fungal pathogen, such as Candida albicans.

Materials:

  • Cyclohexylmethanesulfonamide stock solution (10 mM in DMSO)

  • Candida albicans strain

  • RPMI-1640 medium

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

  • 384-well sterile microplates

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of cyclohexylmethanesulfonamide stock solution into wells of a 384-well plate to achieve a final concentration range (e.g., 1 µM to 100 µM).

    • Dispense 50 nL of DMSO into negative control wells and 50 nL of a positive control (e.g., Fluconazole at its IC90) into positive control wells.

  • Cell Plating:

    • Prepare a suspension of C. albicans in RPMI-1640 medium at a concentration of 2 x 10^4 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the compound-containing plates.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Viability Assay:

    • Add 5 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 35°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

Data Analysis and Hit Criteria

The percentage of growth inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RFU_sample - RFU_positive_control) / (RFU_negative_control - RFU_positive_control))

A "hit" is typically defined as a compound that exhibits a statistically significant level of inhibition (e.g., >50% inhibition or a Z-score > 3).

Compound Concentration (µM) % Inhibition (Mean ± SD) Z-Score Hit?
Cyclohexylmethanesulfonamide1065 ± 4.23.8Yes
Cyclohexylmethanesulfonamide5088 ± 3.15.1Yes
DMSON/A0 ± 5.5N/ANo
Fluconazole2095 ± 2.5N/AYes
Diagram: Phenotypic Screening Workflow

A Compound Library Plating (Cyclohexylmethanesulfonamide) B Addition of Fungal/Bacterial Culture A->B C Incubation B->C D Addition of Viability Reagent (e.g., Resazurin) C->D E Data Acquisition (Fluorescence Reading) D->E F Data Analysis & Hit Identification E->F

Caption: A streamlined workflow for antimicrobial phenotypic screening.

Application 2: Target Deconvolution via Chemical Proteomics

If cyclohexylmethanesulfonamide demonstrates a consistent and potent phenotypic effect, the next critical step is to identify its molecular target(s). A common and powerful approach is affinity purification-mass spectrometry (AP-MS).

Protocol: Synthesis of an Affinity Probe and AP-MS

This protocol outlines a general strategy. The exact chemistry for probe synthesis will depend on the available reactive handles on the parent molecule. For cyclohexylmethanesulfonamide, a linker could potentially be attached to the amine of the sulfonamide after a deprotection step, or to the cyclohexane ring.

1. Probe Synthesis:

  • Synthesize a derivative of cyclohexylmethanesulfonamide that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry or a biotin moiety).

  • Crucially, this new probe must be tested to ensure it retains the biological activity of the parent compound.

2. Affinity Purification:

  • Immobilize the probe onto a solid support (e.g., streptavidin beads if biotinylated, or azide-functionalized beads if alkyne-tagged).

  • Prepare a cell lysate from the organism in which the phenotype was observed.

  • Incubate the lysate with the immobilized probe. Include a control with beads alone or beads with an inactive analog.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins.

3. Protein Identification:

  • Digest the eluted proteins with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

Data Analysis and Target Prioritization

Potential targets are proteins that are significantly enriched in the probe pulldown compared to the control. Label-free quantification or isotopic labeling (e.g., SILAC) can be used for more accurate quantification.

Application 3: Fragment-Based Screening (FBS)

The small size of cyclohexylmethanesulfonamide makes it an excellent candidate for fragment-based screening against specific protein targets or families. Sulfonamides are known to interact with various enzyme classes, such as carbonic anhydrases and kinases.

Protocol: Biophysical Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding.

Materials:

  • Purified target protein

  • Cyclohexylmethanesulfonamide

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the target protein

Procedure:

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, prepare a reaction mix containing the target protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5X concentration), and cyclohexylmethanesulfonamide (e.g., 200 µM).

    • Include a no-ligand (DMSO) control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

Data Analysis

Binding of a fragment stabilizes the protein, leading to an increase in its melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of cyclohexylmethanesulfonamide indicates a direct interaction.

Target Protein Ligand Tm (°C) ΔTm (°C) Hit?
Kinase ADMSO52.1-No
Kinase ACyclohexylmethanesulfonamide54.3+2.2Yes
Protease BDMSO61.5-No
Protease BCyclohexylmethanesulfonamide61.6+0.1No

Hit Validation and Follow-up

Key Validation Steps:

  • Hit Confirmation: Re-test the compound from a fresh stock to rule out false positives.

  • Dose-Response Analysis: Determine the potency (e.g., EC50 or IC50) of the compound.

  • Orthogonal Assays: Confirm the activity using a different assay format. For biophysical hits, this could be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Target Engagement in Cells: For hits from biochemical screens, it is crucial to confirm that the compound engages its target in a cellular context (e.g., using a cellular thermal shift assay, CETSA).

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of cyclohexylmethanesulfonamide to understand which parts of the molecule are critical for activity and to improve potency and selectivity.

Conclusion

Cyclohexylmethanesulfonamide, while a simple molecule, represents a valuable tool in the armamentarium of chemical biologists and drug discovery scientists. Its utility as a fragment-like probe allows for the unbiased exploration of biological systems through phenotypic screening and the targeted interrogation of protein function through fragment-based approaches. The protocols and strategies outlined in this guide provide a robust framework for initiating screening campaigns with this versatile chemical scaffold, paving the way for the discovery of novel biological mechanisms and the development of next-generation therapeutic agents.

References

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of Cyclohexylmethanesulfonamide in Drug Delivery

Introduction: Navigating the Formulation Challenges of Cyclohexylmethanesulfonamide Methanesulfonamide exhibits a melting point of 85-89 °C and is slightly soluble in methanol and DMSO. Its predicted pKa is approximately...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of Cyclohexylmethanesulfonamide

Methanesulfonamide exhibits a melting point of 85-89 °C and is slightly soluble in methanol and DMSO. Its predicted pKa is approximately 10.87, indicating it is a weak acid. The addition of a lipophilic cyclohexyl group in place of the methyl group is anticipated to significantly decrease aqueous solubility and increase the logP, classifying cyclohexylmethanesulfonamide as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This profile necessitates advanced formulation techniques to enhance its dissolution rate and subsequent oral bioavailability.

This document provides a detailed guide for researchers, scientists, and drug development professionals on state-of-the-art formulation techniques applicable to cyclohexylmethanesulfonamide. It offers not just protocols, but also the scientific rationale behind the selection of excipients and processes, ensuring a robust and well-understood formulation development program.

Table 1: Postulated Physicochemical Properties of Cyclohexylmethanesulfonamide

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H15NO2SBased on chemical structure
Molecular Weight 177.27 g/mol Calculated from the molecular formula
Aqueous Solubility Poor to Very PoorThe lipophilic cyclohexyl group is expected to significantly reduce the solubility compared to methanesulfonamide.
LogP Moderately HighIncreased lipophilicity due to the cyclohexyl moiety.
pKa ~10-11The alkyl group has a minor influence on the acidity of the sulfonamide N-H proton.
Melting Point > 90 °CLikely higher than methanesulfonamide due to increased molecular weight and packing efficiency.
BCS Classification Class II or IVExpected low solubility and potentially variable permeability.

Section 1: Amorphous Solid Dispersions (ASDs) for Enhanced Solubility

Scientific Rationale and Applicability

Amorphous solid dispersions (ASDs) are a powerful strategy for improving the oral bioavailability of poorly water-soluble drugs.[1] By dispersing the active pharmaceutical ingredient (API) in a polymeric carrier at a molecular level, the high lattice energy of the crystalline API is overcome. This results in a high-energy, amorphous state that exhibits significantly enhanced aqueous solubility and dissolution rates.[2] For a weakly acidic and highly lipophilic compound like cyclohexylmethanesulfonamide, forming an ASD can lead to a "spring and parachute" effect, where a supersaturated solution is generated upon dissolution (the spring), which is then maintained by the polymer inhibiting precipitation (the parachute).[2]

The selection of the polymer is critical and should be based on several factors, including the drug's physicochemical properties and the desired release profile.[3] Key considerations include:

  • Drug-Polymer Miscibility: A single glass transition temperature (Tg) for the ASD, as determined by Differential Scanning Calorimetry (DSC), is a strong indicator of miscibility.[4][5]

  • Hydrogen Bonding Potential: Polymers with hydrogen bond accepting groups (e.g., carbonyls in povidone) can interact with the sulfonamide N-H donor of cyclohexylmethanesulfonamide, which helps to stabilize the amorphous state and prevent recrystallization.[6]

  • Thermal Stability: Both the drug and the polymer must be stable at the processing temperatures required for techniques like hot-melt extrusion.[3][7]

Visualization of the ASD Workflow

asd_workflow cluster_prep Formulation Preparation cluster_process Processing cluster_char Characterization API Cyclohexylmethanesulfonamide (API) SE Solvent Evaporation API->SE HME Hot-Melt Extrusion API->HME Polymer Polymer Carrier (e.g., PVP, HPMC-AS) Polymer->SE Polymer->HME Solvent Organic Solvent (for Solvent Evaporation) Solvent->SE DSC DSC Analysis SE->DSC XRD XRD Analysis SE->XRD FTIR FTIR Analysis SE->FTIR Dissolution Dissolution Testing SE->Dissolution HME->DSC HME->XRD HME->FTIR HME->Dissolution

Caption: Workflow for ASD development and characterization.

Protocol 1: Preparation of ASD by Solvent Evaporation

This method is suitable for thermally labile compounds and for initial screening of various polymers.[8]

  • Polymer and Drug Solubilization:

    • Accurately weigh cyclohexylmethanesulfonamide and the selected polymer (e.g., PVP K30, HPMC-AS, Soluplus®) in desired ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) to obtain a clear solution. A typical concentration is 10% (w/w) total solids.[9]

  • Solvent Removal:

    • Transfer the solution to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.[10]

  • Drying and Size Reduction:

    • Scrape the resulting solid mass from the flask.

    • Dry the material in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24-48 hours to remove residual solvent.

    • Gently pulverize the dried ASD using a mortar and pestle and pass it through a sieve (e.g., 60 mesh) to obtain a uniform powder.[10]

    • Store the final product in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of ASD by Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that is highly scalable.[3][11]

  • Pre-extrusion Preparation:

    • Physically mix cyclohexylmethanesulfonamide and a thermally stable polymer (e.g., PVP VA64, Soluplus®, Eudragit® EPO) in the desired ratio.

    • Ensure the mixture is homogenous using a blender.

  • Extrusion Process:

    • Set the temperature profile of the twin-screw extruder barrels based on the thermal properties (Tg and melting point) of the drug and polymer. The processing temperature should be high enough to ensure the drug melts and dissolves in the molten polymer but low enough to prevent degradation.[12]

    • Feed the physical mixture into the extruder at a constant rate.

    • Set the screw speed to ensure adequate mixing and residence time.

    • The molten extrudate is passed through a die to form a continuous strand.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the cooled extrudate into a powder of the desired particle size.

    • Store the final product in a sealed container with a desiccant.

Protocol 3: Characterization of Amorphous Solid Dispersions

This protocol ensures the validation of the amorphous state and the quality of the prepared ASD.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and assess the miscibility of the drug and polymer.[4][5] A single Tg, intermediate between those of the pure components, indicates a miscible, single-phase amorphous system. The absence of a melting endotherm for the drug confirms its amorphous state.[13]

    • Procedure: Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and seal it. Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the Tg and melting point of the drug.

    • Interpretation: Observe the thermogram for a single glass transition event and the absence of the drug's characteristic melting peak.

  • Powder X-Ray Diffraction (XRPD):

    • Purpose: To confirm the amorphous nature of the drug within the dispersion. Crystalline materials produce sharp Bragg's peaks, while amorphous materials produce a broad halo.[14][15]

    • Procedure: Pack the ASD powder into a sample holder. Scan the sample over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

    • Interpretation: The absence of sharp peaks corresponding to the crystalline drug in the diffractogram confirms the amorphous state.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer.[16]

    • Procedure: Prepare a KBr pellet or use an ATR accessory. Record the spectra of the pure drug, the pure polymer, their physical mixture, and the ASD over a range of 4000-400 cm⁻¹.

    • Interpretation: Shifts in the characteristic vibrational bands (e.g., N-H stretch or S=O stretch of the sulfonamide group) in the ASD spectrum compared to the physical mixture can indicate the formation of hydrogen bonds, which contribute to the stability of the amorphous form.[12][17]

  • In Vitro Dissolution Testing:

    • Purpose: To evaluate the enhancement in the dissolution rate of the ASD compared to the pure crystalline drug.

    • Procedure: Perform dissolution testing using USP Apparatus II (paddle) at 37 ± 0.5°C. Use a dissolution medium relevant to the intended site of absorption (e.g., pH 1.2 HCl for the stomach, pH 6.8 phosphate buffer for the intestine).[18] For poorly soluble drugs, the addition of a small amount of surfactant (e.g., 0.5% SLS) may be necessary to maintain sink conditions.[2] Withdraw samples at predetermined time points, filter, and analyze for drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Interpretation: Plot the percentage of drug dissolved versus time. A significantly faster and higher extent of dissolution for the ASD compared to the pure drug indicates successful formulation.

Section 2: Nanosuspensions for Increased Surface Area and Dissolution Velocity

Scientific Rationale and Applicability

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[19] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio increases dramatically.[20] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution velocity. Furthermore, according to the Ostwald-Freundlich equation, a reduction in particle size also leads to an increase in saturation solubility.[21] These combined effects make nanosuspensions an excellent choice for enhancing the bioavailability of BCS Class II drugs like cyclohexylmethanesulfonamide.

The physical stability of nanosuspensions is critical. The high surface energy of nanoparticles makes them prone to aggregation and Ostwald ripening (the growth of larger particles at the expense of smaller ones).[20] To prevent this, stabilizers are used to provide either steric or electrostatic barriers on the particle surface.[11][22]

Visualization of Nanosuspension Preparation and Stabilization

nanosuspension cluster_prep Preparation cluster_stabilization Stabilization Mechanism start API + Stabilizer(s) in Aqueous Vehicle milling Media Milling start->milling hph High-Pressure Homogenization start->hph stabilized_particle Drug Nanoparticle Adsorbed Stabilizer Layer milling->stabilized_particle:f0 hph->stabilized_particle:f0 repulsion Steric/Electrostatic Repulsion (Prevents Aggregation & Ostwald Ripening) stabilized_particle:f1->repulsion Provides Barrier

Caption: Nanosuspension preparation and stabilization mechanism.

Protocol 4: Preparation of Nanosuspension by Media Milling

Media milling is a robust, top-down approach that uses high-energy milling media (beads) to fracture coarse drug particles into nanoparticles.

  • Preparation of the Pre-suspension:

    • Disperse cyclohexylmethanesulfonamide (e.g., 5-10% w/v) in an aqueous solution of a stabilizer (e.g., Poloxamer 188, HPMC, or a combination of a polymer and a surfactant like SLS). The stabilizer concentration typically ranges from 1-5% w/v.

    • Stir the mixture to ensure the drug is well-wetted.

  • Milling Process:

    • Transfer the pre-suspension into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.3-0.5 mm in diameter).

    • Mill the suspension at a controlled temperature and stirring speed (e.g., 2000-4000 rpm) for a predetermined time (e.g., 2-8 hours).

    • Monitor the particle size periodically using laser diffraction or dynamic light scattering until the desired size is achieved.

  • Separation and Collection:

    • Separate the nanosuspension from the milling media by sieving.

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid form.

Protocol 5: Preparation of Nanosuspension by High-Pressure Homogenization (HPH)

HPH subjects a drug suspension to very high pressures, causing particle size reduction through cavitation, shear forces, and particle collision.

  • Preparation of the Pre-suspension:

    • Prepare a pre-suspension of the drug in a stabilizer solution as described for media milling. A pre-milling step (e.g., using a rotor-stator homogenizer) to reduce the initial particle size to the low micron range is recommended.

  • Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Apply pressures in the range of 1000-2000 bar for multiple cycles (e.g., 10-20 cycles).[23]

    • Maintain a low temperature throughout the process using a heat exchanger to prevent overheating.

  • Collection:

    • Collect the nanosuspension after the final cycle. The product is typically a milky-white, low-viscosity liquid.

Protocol 6: Characterization of Nanosuspensions
  • Particle Size and Polydispersity Index (PDI):

    • Purpose: To determine the mean particle size and the width of the size distribution.

    • Method: Use Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanosuspension with purified water to an appropriate concentration. Measure the z-average diameter and PDI.

    • Interpretation: A z-average in the range of 200-600 nm and a PDI below 0.3 are generally considered acceptable.

  • Zeta Potential:

    • Purpose: To assess the physical stability of the nanosuspension. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles.

    • Method: Use a zetameter based on laser Doppler anemometry.

    • Procedure: Dilute the sample appropriately and measure the electrophoretic mobility.

    • Interpretation: A zeta potential of ±30 mV is generally required for an electrostatically stabilized nanosuspension, while ±20 mV may be sufficient for a system with combined electrostatic and steric stabilization.[11]

  • Crystallinity Assessment (DSC and XRPD):

    • Purpose: To ensure that the drug has not undergone any polymorphic changes or converted to an amorphous state during the high-energy milling process.

    • Procedure: Lyophilize the nanosuspension to obtain a dry powder. Perform DSC and XRPD analysis as described in Protocol 3.

    • Interpretation: The DSC thermogram and XRPD pattern of the lyophilized nanosuspension should correspond to the original crystalline form of the drug.

  • In Vitro Dissolution:

    • Purpose: To demonstrate the enhanced dissolution rate of the nanosuspension.

    • Procedure: Perform dissolution testing as described in Protocol 3.

    • Interpretation: The nanosuspension should exhibit a much faster and more complete dissolution profile compared to the unprocessed drug powder.

Section 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale and Applicability

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19][24] For a highly lipophilic drug like cyclohexylmethanesulfonamide (predicted logP > 2), SEDDS offer a significant advantage by presenting the drug in a solubilized state in the GI tract, thereby bypassing the dissolution step, which is often the rate-limiting step for absorption.[25]

The formulation of a robust SEDDS requires careful selection of excipients and optimization of their ratios, which is often guided by the construction of pseudo-ternary phase diagrams.[26]

Visualization of SEDDS Mechanism

sedds_mechanism SEDDS SEDDS Formulation (Oil + Surfactant + Drug) Emulsion Fine o/w Emulsion (Drug in Solution) SEDDS->Emulsion Spontaneous Emulsification Aqueous Aqueous GI Fluids Aqueous->Emulsion Absorption Enhanced Absorption Emulsion->Absorption

Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

Protocol 7: Formulation Development of SEDDS
  • Excipient Screening (Solubility Studies):

    • Purpose: To identify suitable oils, surfactants, and cosolvents that have high solubilizing capacity for cyclohexylmethanesulfonamide.

    • Procedure: Add an excess amount of the drug to a fixed volume (e.g., 1 mL) of each excipient (oils: e.g., Capryol 90, Labrafil M 1944 CS; surfactants: e.g., Kolliphor EL, Tween 80; cosolvents: e.g., Transcutol HP, PEG 400). Shake the mixtures for 48-72 hours to reach equilibrium. Centrifuge and analyze the supernatant for drug concentration by HPLC.

    • Selection: Choose the excipients that show the highest solubility for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Purpose: To identify the self-emulsifying regions and select optimal ratios of oil, surfactant, and cosurfactant.

    • Procedure: Prepare mixtures of surfactant and cosurfactant (S/CoS mix) at various ratios (e.g., 1:1, 2:1, 1:2). For each S/CoS mix, prepare a series of mixtures with the selected oil, varying the oil-to-S/CoS mix ratio from 9:1 to 1:9. Titrate each mixture with water dropwise under gentle agitation. Observe for the formation of a clear or bluish-white emulsion. Plot the results on a ternary phase diagram to delineate the self-emulsification region.[26][27]

  • Preparation of the Drug-Loaded SEDDS:

    • Based on the phase diagrams, select a formulation from within the optimal self-emulsification region.

    • Accurately weigh the required amounts of oil, surfactant, and cosolvent.

    • Add the calculated amount of cyclohexylmethanesulfonamide to the mixture.

    • Gently heat (if necessary) and stir until the drug is completely dissolved and a clear, isotropic mixture is formed.

Protocol 8: Characterization of SEDDS
  • Self-Emulsification Assessment:

    • Purpose: To evaluate the efficiency and speed of emulsification.

    • Procedure: Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., water or pH 6.8 buffer) under gentle agitation (e.g., using a magnetic stirrer at 100 rpm).

    • Evaluation: Visually assess the rate of emulsification (should be rapid, < 2 minutes) and the appearance of the resulting emulsion (should be clear to slightly opalescent).

  • Droplet Size Analysis:

    • Purpose: To measure the globule size of the emulsion formed upon dilution.

    • Method: Use Dynamic Light Scattering (DLS).

    • Procedure: Prepare the emulsion as described above and measure the droplet size and PDI.

    • Interpretation: A mean droplet size of less than 200 nm is generally desirable for efficient absorption.

  • In Vitro Drug Release:

    • Purpose: To assess the release of the drug from the formulation.

    • Procedure: A modified dissolution method is required. The SEDDS formulation (encapsulated in a soft gelatin capsule) is placed in the dissolution vessel. The release of the drug into the dissolution medium is monitored over time.

    • Interpretation: The SEDDS should demonstrate rapid and complete release of the drug into the aqueous medium.

Conclusion

The successful formulation of cyclohexylmethanesulfonamide hinges on overcoming its inherent poor aqueous solubility. The techniques outlined in these application notes—amorphous solid dispersions, nanosuspensions, and self-emulsifying drug delivery systems—represent robust and scientifically-grounded strategies to achieve this goal. Each method offers distinct advantages, and the optimal choice will depend on the specific target product profile, including the desired dosage form, route of administration, and manufacturing scalability. By following the detailed protocols for preparation and, crucially, for characterization, researchers can develop a formulation that is not only effective in vitro but also has a high probability of demonstrating enhanced bioavailability in vivo. The principles and methodologies described herein provide a comprehensive framework for the rational development of drug delivery systems for cyclohexylmethanesulfonamide and other challenging poorly soluble compounds.

References

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Solid Dispersion of Lumefantrine Using Soluplus® by Solvent Evaporation Method: Formulation, Characterization and in-vitro Antimalarial Screening. (2022). Semantic Scholar. [Link]

  • Physical stability of nanosuspensions: investigation of the role of stabilizers on Ostwald ripening. (2011). PubMed. [Link]

  • Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Non-Traditional Natural Stabilizers in Drug Nanosuspensions. (2024). MDPI. [Link]

  • A Systematic Approach to Design and Prepare Solid Dispersions of Poorly Water-Soluble Drug. (n.d.). PMC. [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (n.d.). Crystal Pharmatech. [Link]

  • Systematic Development of Self-Emulsifying Drug Delivery Systems of Atorvastatin with Improved Bioavailability Potential. (n.d.). PMC. [Link]

  • Interactions analysis between furazolidine and excipients in solid dosage forms. (2025). PDF. [Link]

  • Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (2023). PubMed. [Link]

  • Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns. (2006). Semantic Scholar. [Link]

  • Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. (2024). Research and Reviews. [Link]

  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. (2025). Research Journal of Pharmacy and Technology. [Link]

  • Solid Dispersions. (2016). Contract Pharma. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Preformulation: The use of FTIR in compatibility studies. (n.d.). Academia.edu. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC. [Link]

  • SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Solid dispersions. (2025). Pharmapproach.com. [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. (2022). SciSpace. [Link]

  • Construction of Pseudoternary Phase Diagram and its Evaluation. (n.d.). IT Medical Team. [Link]

  • Comprehensive insights on lipid-based drug delivery systems. (2025). CAS. [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). Innovare Academic Sciences. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). PubMed. [Link]

  • CA2946982A1 - Nystatin nanosuspension formulation using high pressure homogenisation. (n.d.).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ACS Publications. [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). PMC. [Link]

  • Interpreting DSC Data. (n.d.). UCSB MRL. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI. [Link]

  • Characterization of amorphous solid dispersions. (2019). Kinam Park. [Link]

  • Lipid-based drug delivery systems (LDDS). (n.d.). SciSpace. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). PMC. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media. [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). PMC. [Link]

  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PMC. [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (2022). ResearchGate. [Link]

  • REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. (2025). WJPLS. [Link]

  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). ajprd.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexylmethanesulfonamide Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating lipophilic small molecules. Cyclohexylmethanesulfonamide (CHMSA, CAS: 4352-59-4) presents a notorious formulation challenge. The highly hydrophobic cyclohexyl ring combined with the stable hydrogen-bonding network of the primary sulfonamide group results in a high crystal lattice energy and exceptionally poor hydration in aqueous media .

This guide is designed to move beyond basic trial-and-error, providing you with mechanistically grounded, self-validating protocols to successfully solubilize CHMSA for both in vitro and in vivo applications.

Part 1: Mechanistic Causes of Poor Solubility (FAQ)

Q1: Why does CHMSA crash out of solution the moment I dilute my DMSO stock into PBS? Scientist Insight: This is a classic case of solvent-shift nucleation. The poor aqueous solubility of sulfonamides stems from two thermodynamic barriers: the cavitation energy required to accommodate the bulky, lipophilic cyclohexyl moiety in water, and the strong intermolecular hydrogen bonding between sulfonamide groups in the solid state. When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant spikes. The solvent can no longer break the solute-solute interactions, making the free energy of solvation unfavorable. The molecules rapidly aggregate to minimize hydrophobic surface exposure, leading to precipitation.

Q2: Can I just mill the drug to a smaller particle size to fix the solubility? Scientist Insight: No. Micronization and nanonization increase the dissolution rate by expanding the surface area-to-volume ratio, but they do not alter the intrinsic equilibrium solubility of the compound . If the thermodynamic solubility limit of CHMSA in your buffer is 1 µg/mL, micronization will simply help you reach that 1 µg/mL faster; it will not allow you to achieve a 100 µg/mL concentration.

Part 2: Workflow & Decision Matrix

Before selecting a protocol, you must align your formulation strategy with your end-use application. Use the decision matrix below to determine the optimal path for your experiment.

Decision_Matrix Start What is the target application? InVitro In Vitro Assay (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Tox Is organic solvent toxicity a concern? InVitro->Tox Cyclo Strategy B: HP-β-CD Complexation InVivo->Cyclo Cosolvent Strategy A: Cosolvency (DMSO/PEG400) YesTox Yes (>0.5% DMSO) Tox->YesTox NoTox No (<0.5% DMSO) Tox->NoTox YesTox->Cyclo NoTox->Cosolvent

Caption: Decision matrix for selecting the optimal CHMSA solubilization strategy.

Part 3: Core Solubilization Protocols

Strategy A: Self-Validating Cosolvent Solubilization

Cosolvency is considered the most effective technique in pharmacy for rapidly increasing the solubility of lipophilic drugs for in vitro screening .

  • Causality: DMSO acts as a powerful hydrogen-bond acceptor, efficiently disrupting the crystalline lattice of the sulfonamide. However, DMSO alone causes precipitation upon aqueous dilution. By introducing PEG 400 as an intermediate, the polymer chains act as a steric stabilizer, preventing nucleation when introduced to the aqueous phase.

  • Self-Validation Mechanism: Optical clarity checks combined with post-centrifugation HPLC quantification ensure that you are working with a true solution, not a colloidal suspension.

Step-by-Step Protocol:

  • Master Stock Preparation: Weigh 17.7 mg of CHMSA (approx. 0.1 mmol) and dissolve completely in 100 µL of 100% DMSO to create a 1 M master stock.

    • Validation Check: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Polymeric Stabilization: Transfer 10 µL of the DMSO stock into 90 µL of PEG 400. Mix by vortexing vigorously for 30 seconds.

    • Validation Check: No precipitation should occur. The mixture should remain a clear, viscous liquid.

  • Aqueous Integration: Slowly add the DMSO/PEG 400 mixture dropwise (10 µL at a time) into 890 µL of the target aqueous buffer (e.g., PBS pH 7.4) under constant magnetic stirring (800 rpm).

  • Equilibration & Verification: Stir for 15 minutes at room temperature. Centrifuge the final mixture at 10,000 x g for 10 minutes to pellet any microscopic precipitates. Measure the concentration of the supernatant via HPLC-UV to confirm the final soluble concentration matches your theoretical yield.

Strategy B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

For in vivo applications where organic solvents cause toxicity, cyclodextrin complexation is the gold standard .

  • Causality: The kneading method utilizes high shear in a low-solvent environment. This mechanical energy forces the lipophilic cyclohexyl ring of CHMSA into the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules from the cavity. The hydrophilic exterior of the cyclodextrin then dictates the aqueous solubility of the entire complex .

  • Self-Validation Mechanism: Dynamic Light Scattering (DLS) is used post-reconstitution to confirm the absence of large aggregates, proving the formation of molecular-level inclusion complexes rather than physical mixtures.

CD_Workflow A Weigh CHMSA & HP-β-CD (1:1 Molar) B Add Water/EtOH (Form Paste) A->B C Knead 45 mins (High Shear) B->C D Vacuum Dry (40°C, 24h) C->D E Mill & Reconstitute in Aqueous Media D->E F Validate via HPLC & DLS E->F

Caption: Workflow for HP-β-CD inclusion complexation using the high-shear kneading method.

Step-by-Step Protocol:

  • Molar Ratio Calculation: Weigh CHMSA and HP-β-CD in a 1:1 molar ratio (e.g., 177 mg CHMSA to ~1400 mg HP-β-CD).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 water/ethanol mixture (just enough to form a thick, pliable paste).

  • Kneading: Add the CHMSA powder to the paste. Knead continuously with a pestle for 45 minutes.

    • Validation Check: The paste should transition from opaque to slightly translucent as the complex forms. Add micro-drops of the solvent mixture if it dries out too quickly.

  • Drying: Transfer the paste to a watch glass and dry in a vacuum oven at 40°C for 24 hours to completely drive off the ethanol and water.

  • Milling and Reconstitution: Mill the dried complex into a fine powder. Dissolve a weighed amount of the powder in distilled water or standard saline.

    • Validation Check: Analyze the solution using DLS. A monodisperse peak at <5 nm indicates successful molecular inclusion. Peaks >100 nm indicate undissolved drug or aggregate formation.

Part 4: Quantitative Comparison of Techniques

To assist in your formulation planning, the table below summarizes the expected performance of various solubility enhancement techniques applied to lipophilic sulfonamides.

TechniquePrimary Mechanism of ActionProsConsTypical Solubility Fold-Increase
Cosolvency (DMSO/PEG) Lowers dielectric constant of the solvent systemEasy to prepare; immediate results; highly reproducibleHigh toxicity in vivo; risk of precipitation upon dilution50x - 500x
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion; host-guest complexationLow toxicity; high in vivo stability; excellent bioavailabilityRequires high mass ratio of excipient; time-consuming prep10x - 100x
pH Adjustment (>pH 10) Deprotonation of the weakly acidic sulfonamide nitrogenNo organic solvents or complex excipients neededNon-physiological pH; causes tissue irritation/necrosis100x - 1000x
Solid Dispersion (PVP) Amorphous phase stabilization in a hydrophilic polymerExcellent for oral solid dosage formulationsComplex manufacturing; prone to recrystallization over time5x - 20x

References

  • cyclohexylmethanesulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. ResearchGate. [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC - National Institutes of Health (NIH). [Link]

  • Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. ResearchGate.[Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in Cyclohexylmethanesulfonamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of cyclohexylmethanesulfonamide. As a key intermediate in various chemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of cyclohexylmethanesulfonamide. As a key intermediate in various chemical and pharmaceutical applications, optimizing its synthesis is crucial. This document provides in-depth, field-proven insights into common pitfalls and their resolutions, structured in a practical question-and-answer format.

The primary and most direct synthetic route to cyclohexylmethanesulfonamide involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride (MsCl). This is a classic nucleophilic substitution reaction at a sulfonyl group, where the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1][2]

Troubleshooting Guide: Common Yield Issues

This section addresses specific experimental observations that indicate low yield and provides causal explanations and corrective protocols.

Q1: My reaction shows little to no product, and TLC analysis reveals a significant, highly polar byproduct that doesn't move from the baseline. What's happening?

A1: This classic symptom points to the hydrolysis of your methanesulfonyl chloride starting material.

  • Causality: Methanesulfonyl chloride is highly reactive and exquisitely sensitive to moisture.[1][2] If water is present in your reaction flask, solvents, or reagents, the MsCl will preferentially react with water to form methanesulfonic acid. This sulfonic acid is non-reactive towards the amine and, being highly polar, will appear as a baseline spot on a typical silica TLC plate.[1][2]

  • Troubleshooting Protocol:

    • Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent & Reagent Purity: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your amine and base (e.g., triethylamine) are also anhydrous.

    • Inert Atmosphere: Assemble your reaction apparatus to allow for the maintenance of an inert atmosphere (e.g., using a nitrogen or argon balloon or manifold). This prevents atmospheric moisture from entering the reaction.

    • Reagent Quality: If the issue persists, your methanesulfonyl chloride may have degraded during storage. Consider using a fresh bottle or purifying the existing stock by distillation.

Q2: I've isolated a product, but the yield is low. TLC/NMR analysis shows my desired product plus a significant, less-polar byproduct. What is this impurity?

A2: You are likely observing di-sulfonylation of your primary amine.

  • Causality: Cyclohexylmethanamine is a primary amine, meaning it has two reactive N-H bonds. After the first sulfonylation to form the desired product, the resulting sulfonamide still has one N-H bond. Under certain conditions, this can react with a second molecule of methanesulfonyl chloride to form a di-sulfonylated byproduct, N-(cyclohexylmethyl)-N-(methylsulfonyl)methanesulfonamide. This byproduct is less polar than your desired product. This side reaction is favored by an excess of sulfonyl chloride, higher reaction temperatures, or prolonged reaction times.[1]

  • Troubleshooting Protocol:

    • Stoichiometric Control: Carefully control the stoichiometry. A common strategy is to use the amine as the limiting reagent or a slight excess (1.0 to 1.1 equivalents) of the amine relative to the methanesulfonyl chloride.[1]

    • Controlled Reagent Addition: Add the methanesulfonyl chloride solution dropwise to the amine solution, rather than all at once. This maintains a low instantaneous concentration of MsCl, favoring mono-sulfonylation.

    • Temperature Management: Perform the addition and reaction at a lower temperature, typically 0 °C, to control reactivity and minimize the second addition.[1]

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Once the starting amine is consumed, quench the reaction promptly to prevent further reaction.

Q3: The reaction is very sluggish, and a significant amount of the starting amine remains even after several hours. What is limiting the conversion?

A3: This issue typically stems from either poor amine nucleophilicity due to protonation or low intrinsic reactivity.

  • Causality: The sulfonylation reaction generates one equivalent of HCl. This acid will react with any available base. If the intended base (e.g., triethylamine) is insufficient or absent, the starting amine will act as the base, becoming protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the methanesulfonyl chloride, effectively stopping the reaction.[2]

  • Troubleshooting Protocol:

    • Base Selection & Stoichiometry: Use a non-nucleophilic tertiary amine base like triethylamine or pyridine. It is crucial to use at least one equivalent to neutralize the generated HCl. Often, using a slight excess (1.2 to 2.0 equivalents) can improve reaction rates.[2]

    • Order of Addition: Ensure the base is present with the amine before the addition of the methanesulfonyl chloride.

    • Reactivity Enhancement: While cyclohexylmethanamine is generally reactive, sterically hindered or electron-deficient amines can be sluggish.[1][2] If low reactivity is suspected, a modest increase in temperature (e.g., allowing the reaction to slowly warm to room temperature after addition at 0 °C) may be necessary.[2]

    • Solvent Choice: The solvent can impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard.[1] Ensure the chosen solvent fully dissolves the starting materials.

Frequently Asked Questions (FAQs)

Q: What is a reliable, standard protocol for synthesizing cyclohexylmethanesulfonamide?

A: The following is a robust, general-purpose protocol that serves as an excellent starting point.

Experimental Protocol: Synthesis of Cyclohexylmethanesulfonamide
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexylmethanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve methanesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[2]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel chromatography or recrystallization to obtain the pure cyclohexylmethanesulfonamide.

Q: How do I choose the right solvent and base?

A: For solvents, aprotic solvents like DCM, THF, and acetonitrile are preferred to avoid side reactions.[1] DCM is a common first choice due to its inertness and ease of removal. For the base, a non-nucleophilic tertiary amine is ideal. Triethylamine (TEA) and pyridine are the most common choices.[1][2] Inorganic bases can also be used; a recent study highlighted the use of lithium hydroxide monohydrate (LiOH·H₂O) for rapid and efficient sulfonamide synthesis.[3]

Q: What are the critical safety precautions when handling methanesulfonyl chloride?

A: Methanesulfonyl chloride (MsCl) is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[4][5] It reacts exothermically with water and other nucleophiles.[5] Always handle MsCl in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data & Workflow Visualization

Data Tables

Table 1: Typical Reaction Parameters

ParameterRecommended ValueRationale
Amine:MsCl Ratio 1.0 : 1.05A slight excess of MsCl ensures full conversion of the amine.
Base (TEA) Equiv. 1.2 - 2.0Ensures complete neutralization of HCl byproduct.[2]
Temperature 0 °C to Room TempControls reactivity and minimizes side reactions like di-sulfonylation.[1]
Solvent Anhydrous DCM / THFAprotic, inert solvents prevent hydrolysis of MsCl.[1][2]
Reaction Time 2 - 12 hoursMonitor by TLC/LC-MS for completion.[2]

Table 2: Quick Troubleshooting Summary

SymptomLikely CauseRecommended Solution
Baseline spot on TLC, no product Hydrolysis of MsClUse anhydrous conditions, inert atmosphere.[1][2]
Less polar byproduct present Di-sulfonylationUse 1:1 stoichiometry, low temperature, monitor reaction.[1]
Unreacted starting amine Insufficient base / ProtonationUse 1.5 eq of a non-nucleophilic base (e.g., TEA).[2]
Difficult purification Similar polarity of componentsPerform aqueous workup before chromatography.[2]
Diagrams

Reaction_Mechanism Amine Cyclohexylmethanamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Product Cyclohexylmethanesulfonamide Intermediate->Product Collapse & Cl- loss HCl HCl Salt [Base-H]+Cl- Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Reaction mechanism for sulfonamide formation.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Result1 Baseline Polar Byproduct? Check_TLC->Result1 Result2 Less Polar Byproduct? Result1->Result2 No Cause1 Cause: MsCl Hydrolysis Result1->Cause1 Yes Result3 High % of Starting Amine? Result2->Result3 No Cause2 Cause: Di-sulfonylation Result2->Cause2 Yes Cause3 Cause: Insufficient Base Result3->Cause3 Yes Solution1 Solution: Use anhydrous conditions & inert gas Cause1->Solution1 End Re-run Experiment Solution1->End Solution2 Solution: Control stoichiometry, lower temperature Cause2->Solution2 Solution2->End Solution3 Solution: Use >1.2 eq of non-nucleophilic base Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for low yield analysis.

References
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Google TechDev.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025, December). Benchchem.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019, March 25).
  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020, April 3). Organic Process Research & Development.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (2025). Benchchem.
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2013, November 14).
  • A new, simple and efficient microwave-assisted green synthesis of N-sulfonylamines/imines without the use of a base or solvent. (2012). RSC Advances.
  • Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry.
  • Cyclohexyl-methanesulfonyl chloride. Chem-Impex.
  • Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. (2013, November 14). PubMed.
  • Application Notes: Methanesulfonyl Chloride as a Reagent for Gener
  • Sulfonate synthesis by sulfonylation (tosyl
  • Methanesulfonyl cyanide. Organic Syntheses Procedure.
  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amid
  • Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC.
  • Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. (2005, January 17). Bioorganic & Medicinal Chemistry Letters.
  • Methanesulfonyl chloride – Knowledge and References. Taylor & Francis.
  • Methanesulfonyl chloride. Wikipedia.
  • 20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
  • Mechanochemical synthesis of arom
  • Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separ
  • Guide - Low Yield Troubleshooting. (2018, August 1). PacBio.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Cyclohexylmethanesulfonamide

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of method development for complex molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of method development for complex molecules. Cyclohexylmethanesulfonamide presents a unique chromatographic challenge: it combines a highly hydrophobic, bulky aliphatic ring with a polar, weakly acidic sulfonamide moiety. This dichotomy often leads to unpredictable retention shifts, peak tailing, and poor resolution if the mobile phase is not rigorously optimized.

This guide provides a self-validating framework for troubleshooting and optimizing your HPLC conditions, ensuring scientific integrity and reproducible data.

Mechanistic Principles: The "Why" Behind the Method

The retention of cyclohexylmethanesulfonamide in Reversed-Phase HPLC (RP-HPLC) is governed by two competing forces:

  • Hydrophobic Partitioning: The cyclohexyl group interacts strongly with the C18/C8 carbon chains of the stationary phase.

  • Ionization Dynamics: The sulfonamide group (-SO₂NH₂) acts as a hydrogen-bond donor/acceptor in the mobile phase.

Because sulfonamides can interact strongly with residual silanols on silica-based columns, controlling the mobile phase pH is critical. Lowering the mobile phase pH (e.g., to 2.5–3.0) protonates the acidic residual silanol groups on the silica surface, neutralizing their negative charge and eliminating the secondary electrostatic interactions that cause peak tailing (1)[1]. Furthermore, maintaining a pH at least 2 units away from the analyte's pKa ensures the molecule remains in a single, un-ionized state, yielding sharp, Gaussian peaks[1].

Troubleshooting FAQs

Q1: My cyclohexylmethanesulfonamide peaks are exhibiting significant tailing. How can I resolve this? A: Peak tailing for sulfonamides is primarily caused by secondary interactions between the polar sulfonamide group and the stationary phase. Causality & Solution: When the mobile phase pH is near neutral, silanols are ionized (SiO⁻). Adjust your mobile phase pH to 2.5–3.0 using an acid modifier. This masks the silanols from interacting with the analyte[1]. If tailing persists despite pH adjustment, your column may be degraded or not fully deactivated; switch to a modern, high-purity, end-capped C18 column where residual silanols have been chemically deactivated[1].

Q2: The analyte is eluting too late, and the peak is broad. How should I adjust the organic modifier? A: The bulky cyclohexyl moiety makes this compound highly lipophilic. Causality & Solution: If retention is excessive, increase the ratio of the organic modifier. Acetonitrile is generally preferred over methanol for sulfonamides because its lower viscosity and unique hydrogen-bonding basicity provide sharper peak shapes and better resolution (2)[2]. A standard starting point for cyclohexylmethanesulfonamide is a gradient of water and acetonitrile modified with 0.05% to 0.1% Trifluoroacetic Acid (TFA) (3)[3].

Q3: I am analyzing this compound in a complex matrix (e.g., biological fluids or feed). Can I use micellar liquid chromatography (MLC)? A: Yes. MLC is highly effective for separating sulfonamides from complex matrix interferences without extensive sample cleanup. Causality & Solution: Adding a surfactant like Sodium Dodecyl Sulfate (SDS) creates a pseudo-stationary phase. Sulfonamides bind to these micelles, and retention decreases as SDS concentration increases. An optimized mobile phase of 0.05 M SDS and 0.02 M phosphate buffer at pH 3 yields excellent Gaussian peak shapes and analysis times under 25 minutes (4)[4].

Step-by-Step Experimental Protocol: Mobile Phase Optimization Workflow

This protocol establishes a self-validating system to dial in the perfect mobile phase for cyclohexylmethanesulfonamide.

Step 1: Baseline Gradient Profiling

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% TFA (pH ~2.0).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.05% TFA[3].

  • Setup: Use an end-capped C18 column (e.g., 50 x 3.0 mm, 2.7 µm) maintained at 25 °C[3].

  • Execution: Run a broad gradient from 10% B to 95% B over 5 minutes.

  • Validation Check: Calculate the retention factor ( k′ ). If k′ > 10, the compound is too strongly retained; proceed to Step 2 to adjust the isocratic hold.

Step 2: Isocratic Fine-Tuning

  • Based on the elution point in Step 1, calculate the %B at the exact time of elution.

  • Set an isocratic method at (%B - 5%).

  • Inject the standard (5 µL volume)[3].

  • Validation Check: Evaluate peak asymmetry ( As​ ). If As​ > 1.2 (indicating tailing), proceed to Step 3.

Step 3: Buffer and pH Optimization

  • If tailing occurs, replace the volatile TFA with a stronger buffer system. Prepare a mobile phase consisting of distilled water, acetonitrile, and methanol, adjusting the apparent pH strictly to 2.5 using phosphoric acid (5)[5].

  • Re-run the isocratic method.

  • Validation Check: The peak tailing should resolve into a sharp, symmetrical peak.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Variables on Cyclohexylmethanesulfonamide Chromatography

Mobile Phase CompositionpHAdditive / ModifierObserved Effect on Analyte
Water / Methanol (50:50)6.5NoneSevere peak tailing ( As​ > 2.0), broad peak width due to silanol interaction.
Water / Acetonitrile (Gradient)~2.00.1% TFA (A) / 0.05% TFA (B)Sharp peaks, excellent baseline resolution, rapid elution[3].
Water / ACN / Methanol2.5Phosphoric AcidOptimal for isocratic quantification; powerfully suppresses silanol ionization[5].
0.05 M SDS / 6% Propan-2-ol3.00.02 M Phosphate BufferIdeal for complex matrices; micellar partitioning reduces retention time[4].
Visualization: Troubleshooting Logical Workflow

HPLC_Optimization Issue Issue: Poor Peak Shape or Retention CheckTailing Is Peak Tailing Observed? Issue->CheckTailing CheckRetention Is Retention Time Too Long? CheckTailing->CheckRetention No AdjustPH Adjust Mobile Phase pH to 2.5 - 3.0 CheckTailing->AdjustPH Yes IncreaseOrg Increase % Acetonitrile in Mobile Phase CheckRetention->IncreaseOrg Yes UseSDS Apply Micellar LC (0.05 M SDS) CheckRetention->UseSDS Complex Matrix UseEndCapped Use End-Capped C18 Column AdjustPH->UseEndCapped If tailing persists ResolvedTailing Silanols Protonated: Tailing Resolved AdjustPH->ResolvedTailing Success UseEndCapped->ResolvedTailing ResolvedRetention Hydrophobic Partitioning Optimized IncreaseOrg->ResolvedRetention UseSDS->ResolvedRetention

HPLC optimization workflow for resolving sulfonamide peak tailing and retention issues.

References
  • Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: Molecules / NIH URL: 4

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: 2

  • Title: Technical Support Center: HPLC Analysis of Sulfonamides Source: BenchChem URL: 1

  • Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Nano Biomedicine and Engineering URL: 5

  • Title: WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL: 3

Sources

Optimization

Cyclohexylmethanesulfonamide: Technical Support and Storage Optimization Guide

Welcome to the technical support center for cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing degradation and optimizing the storage of this compound. Our goal is to equip you with the scientific understanding and tools necessary to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of cyclohexylmethanesulfonamide.

1. What is the optimal storage temperature for cyclohexylmethanesulfonamide?

For long-term storage, it is recommended to store cyclohexylmethanesulfonamide in a tightly sealed container in a cool, dry, and dark place.[1] A controlled room temperature between 20°C and 25°C is generally suitable. For enhanced stability, especially for high-purity reference standards, storage at 2-8°C is advisable. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

2. Is cyclohexylmethanesulfonamide sensitive to light?

While aliphatic sulfonamides like cyclohexylmethanesulfonamide are generally more photolytically stable than their aromatic counterparts due to the absence of a significant chromophore, it is still best practice to protect the compound from light.[2] Prolonged exposure to UV light can potentially lead to degradation. Therefore, always store it in an opaque or amber vial to minimize light exposure.

3. What is the hydrolytic stability of cyclohexylmethanesulfonamide?

Sulfonamides, in general, are susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] The S-N bond in the sulfonamide group can be cleaved.[2] Cyclohexylmethanesulfonamide is expected to be relatively stable at neutral pH. However, exposure to strong acids or bases should be avoided, especially at elevated temperatures, to prevent hydrolytic degradation.

4. Can I store cyclohexylmethanesulfonamide in a solution?

Storing cyclohexylmethanesulfonamide in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air.

5. What are the signs that my cyclohexylmethanesulfonamide may have degraded?

Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., from a crystalline solid to a viscous oil), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to monitor the purity of your compound periodically using analytical techniques such as HPLC, LC-MS, or NMR.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered during the use of cyclohexylmethanesulfonamide.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the cyclohexylmethanesulfonamide starting material.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check for Obvious Signs of Degradation (Color change, etc.) A->B C Assess Purity via HPLC or LC-MS B->C D Purity Confirmed (>98%) C->D Purity is High E Significant Impurities Detected C->E Purity is Low F Troubleshoot Experimental Protocol D->F G Procure a New, High-Purity Batch E->G H Implement Proper Storage Conditions G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Visual Inspection: Carefully examine the compound for any of the visual signs of degradation mentioned in the FAQs.

  • Purity Assessment: If you suspect degradation, the most reliable approach is to assess the purity of your sample.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a straightforward method to check for the presence of impurities.

    • Experimental Protocol: HPLC Purity Check

      • Sample Preparation: Prepare a dilute solution of your cyclohexylmethanesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

      • HPLC Conditions (General Starting Point):

        • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

        • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

        • Gradient: Start with 95% A and 5% B, and ramp to 5% A and 95% B over 15-20 minutes.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at a suitable wavelength (e.g., 210 nm, as aliphatic sulfonamides have low UV absorbance).

      • Analysis: Inject your sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple peaks indicates impurities, which may be degradation products.

  • Interpretation and Action:

    • If the purity is high, the issue likely lies within your experimental procedure.

    • If significant impurities are detected, it is recommended to obtain a new, certified batch of the compound and strictly adhere to the recommended storage conditions.

Issue 2: Compound Fails to Dissolve Completely

Possible Cause: The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using a solvent in which cyclohexylmethanesulfonamide is known to be soluble.

  • Gentle Warming and Sonication: Try gently warming the solution and using a sonicator to aid dissolution. Avoid excessive heat, as this can accelerate degradation.

  • Purity Check: If solubility issues persist, perform a purity check as described in Issue 1. The presence of insoluble impurities can indicate degradation.

III. Key Degradation Pathways and Prevention

Understanding the potential degradation pathways of cyclohexylmethanesulfonamide is crucial for preventing them.

cluster_0 Degradation Stressors cluster_1 Cyclohexylmethanesulfonamide cluster_2 Degradation Pathways cluster_3 Degradation Products A Heat F Thermal Decomposition A->F B Light (UV) G Photodegradation B->G C Moisture/pH Extremes H Hydrolysis C->H D Oxidizing Agents I Oxidation D->I E Cyclohexylmethanesulfonamide (Stable) E->F E->G E->H E->I J Smaller Volatile Molecules F->J K Photolytic Byproducts G->K L Cyclohexylmethanesulfonic Acid + Ammonia/Amine H->L M Oxidized Derivatives I->M

Caption: Potential degradation pathways for cyclohexylmethanesulfonamide.

  • Hydrolysis: This is a common degradation pathway for sulfonamides, involving the cleavage of the sulfur-nitrogen (S-N) bond.[2] It is catalyzed by both acidic and basic conditions.

    • Prevention: Maintain a neutral pH environment. Avoid using acidic or basic solvents or reagents in long-term storage. When working in solution, use buffered systems if possible.

  • Thermal Decomposition: At elevated temperatures, cyclohexylmethanesulfonamide can decompose into smaller, volatile molecules.[1]

    • Prevention: Store the compound in a cool environment and avoid exposure to high temperatures during experimental procedures unless required by the protocol.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds.

    • Prevention: Always store the compound in light-resistant containers (e.g., amber vials) and minimize its exposure to direct sunlight or other strong light sources.

  • Oxidation: Strong oxidizing agents can react with the sulfonamide group.

    • Prevention: Do not store cyclohexylmethanesulfonamide in proximity to strong oxidizing agents.[1] Ensure the storage container is well-sealed to prevent prolonged exposure to atmospheric oxygen.

IV. Recommended Storage Conditions: A Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term) or controlled room temperature (short-term)Minimizes thermal degradation.
Light Protect from light (use amber or opaque containers)Prevents photolytic degradation.
Atmosphere Tightly sealed container, consider inert gas (e.g., argon or nitrogen) for high-purity samplesPrevents hydrolysis from atmospheric moisture and oxidation.
pH Store in a neutral environmentAvoids acid- or base-catalyzed hydrolysis.
Proximity Store away from strong acids, bases, and oxidizing agentsPrevents chemical incompatibility and reactions.[1]

V. Protocol for a Forced Degradation Study

For critical applications where the stability of cyclohexylmethanesulfonamide is paramount, a forced degradation study can provide valuable insights into its degradation profile. This study intentionally exposes the compound to harsh conditions to predict its long-term stability.[4]

Objective: To identify potential degradation products and determine the stability-indicating capability of an analytical method.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve cyclohexylmethanesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, sealed vials):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation (Solution): Heat a vial of the stock solution at 60-80°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60-80°C.

    • Photolytic Degradation: Expose a solution to a UV lamp or direct sunlight.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid-state thermal stress, sample at longer intervals (e.g., 1, 3, 7 days).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating method, such as the HPLC method described in the troubleshooting section. An LC-MS method would be ideal for identifying the mass of any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control (time 0) sample.

    • Identify and quantify any new peaks that appear, which represent degradation products.

    • The conditions that cause the most significant degradation are the ones to be most carefully controlled during storage and handling.

This forced degradation study will provide a comprehensive understanding of the stability of cyclohexylmethanesulfonamide under your specific laboratory conditions.

VI. References

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • IMLI. (2020, February 6). MATERIAL SAFETY DATA SHEET - Pb. Retrieved from [Link]

  • Pawar, S. T., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Szymańska, J. A., et al. (2018). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved from [Link]

  • Kanchani, J. R., et al. (2021). A simple method for the synthesis of sulfonic esters. Synthetic Communications, 50(20). Retrieved from [Link]

  • Duan, G., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Singh, S., et al. (2014). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Reducing background noise in cyclohexylmethanesulfonamide mass spectrometry

Welcome to the technical support resource for the mass spectrometry analysis of cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the mass spectrometry analysis of cyclohexylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, specifically focusing on the persistent issue of background noise. High background noise can obscure analyte signals, leading to poor sensitivity, inaccurate quantification, and compromised data quality[1][2].

This document provides a structured approach to systematically identify and eliminate sources of contamination and noise, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the analysis of cyclohexylmethanesulfonamide.

Q1: My baseline is consistently high across the entire run. What is the most likely cause?

A high, constant baseline is often indicative of widespread system contamination. The most common culprits are contaminated mobile phases or a dirty ion source[1][3]. Start by preparing fresh, LC-MS grade mobile phase and flushing the system. If the problem persists, the ion source likely requires cleaning[1][4].

Q2: I'm seeing a lot of repeating peaks in my background. What are they?

Repeating peak patterns are characteristic of polymeric contaminants. Common sources include polyethylene glycol (PEG) and polypropylene glycol (PPG), which can leach from various plastics, or siloxanes from silicone tubing and grease[5][6].

Q3: Why did my signal-to-noise ratio drop suddenly after working perfectly yesterday?

A sudden drop in performance often points to a recent change. The most common cause is the introduction of a new, contaminated solvent or reagent bottle[2]. Immediately revert to a previously validated batch of solvents and reagents to see if the problem resolves. Also, consider if any new plasticware, such as pipette tips or vials, was introduced.

Q4: Can my sample preparation be a source of background noise?

Absolutely. Complex matrices can introduce a significant amount of interfering compounds[7]. If you are working with biological samples, for example, insufficient protein precipitation or matrix removal during solid-phase extraction (SPE) can lead to high background and ion suppression[7][8].

Q5: What are those common m/z values I always see in my blank injections?

These are likely common background ions. Phthalates (from plastics) are notorious, often appearing at m/z 149, 279, and 391[6]. Other common ions include those from mobile phase additives and solvent clusters[5][9]. A table of common contaminants is provided in the troubleshooting section.

Systematic Troubleshooting of Background Noise

A systematic approach is crucial for efficiently identifying the source of background noise. The following guide breaks down the process by component, from the mobile phase to the mass spectrometer.

Noise Source Isolation Workflow

The first step is to determine whether the noise originates from the Liquid Chromatography (LC) system or the Mass Spectrometer (MS).

A High Background Noise Observed B Disconnect LC from MS. Infuse MS directly with LC-MS grade solvent. A->B C Is background still high? B->C D Noise originates from MS. - Contaminated Syringe/Tubing - Dirty Ion Source/Optics - Contaminated N2 Gas C->D Yes E Noise originates from LC. Proceed to LC System Check. C->E No

Caption: Workflow to isolate noise between the LC and MS systems.

Solvents, Reagents, and Mobile Phase

The highest purity reagents are fundamental to low-noise analysis. Contaminants introduced here will be concentrated on the column and released during the gradient, causing significant issues[10].

Causality: Solvents and additives are the largest volume components of your system. Even trace impurities, measured in parts per billion (ppb), can accumulate on the analytical column and elute as distinct peaks or a raised baseline, masking the analyte signal[2][11].

Troubleshooting Steps & Best Practices:

  • Use Highest Purity Solvents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol)[12][13]. These are filtered and tested for low levels of metallic and organic contaminants.

  • Prepare Fresh Mobile Phase: Aqueous mobile phases are susceptible to microbial growth, which can create a noisy baseline[1][13]. Prepare fresh aqueous phases daily and discard any unused portions[10]. Adding 5-10% organic solvent can inhibit growth if storage is necessary[13].

  • Avoid "Topping Off": Never top off solvent bottles. This practice concentrates less volatile impurities over time[12][13][14]. Always use a fresh, clean solvent reservoir.

  • Proper Glassware Cleaning: Do not use detergents to wash mobile phase bottles, as residues can cause ion suppression or add noise[13]. A thorough rinse protocol is essential.

Protocol: Cleaning Laboratory Glassware for LC-MS
  • Rinse the bottle three times with high-purity organic solvent (e.g., LC-MS grade methanol or acetonitrile).

  • Rinse three times with ultrapure water (18.2 MΩ·cm)[10].

  • For aggressive cleaning of unknown-history glassware, sonicate with 10% formic or nitric acid, followed by water, then methanol, and a final water rinse[10][14].

  • Perform a final rinse with the mobile phase that will be stored in the bottle[10].

  • Use Volatile, MS-Compatible Buffers: Avoid non-volatile buffers like phosphates, which can precipitate and contaminate the ion source[15]. Ammonium formate and ammonium acetate are standard, volatile choices for reverse-phase chromatography[15][16].

Sample Preparation

For a compound like cyclohexylmethanesulfonamide, which may be analyzed in complex matrices (e.g., environmental water, biological fluids), sample preparation is a critical control point for background noise.

Causality: The sample matrix contains numerous endogenous compounds that can interfere with the analysis. These matrix effects can suppress the ionization of the target analyte or contribute to the overall chemical noise, making detection difficult[7]. A targeted sample cleanup procedure is essential to remove these interferences before injection.

Recommended Sample Preparation: Solid-Phase Extraction (SPE)

SPE is highly effective for cleaning up and concentrating sulfonamides from aqueous samples[17][18]. A polymer-based sorbent like Hydrophilic-Lipophilic Balanced (HLB) is often a good choice[17].

Protocol: General SPE for Sulfonamides in Water
  • Sample Pre-treatment: Adjust the pH of the water sample to between 4 and 7 to ensure the sulfonamides are in a neutral form for optimal retention on reversed-phase sorbents[17][18].

  • Conditioning: Condition the SPE cartridge (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL) with 6 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 6 mL of ultrapure water.

  • Loading: Load the pH-adjusted sample onto the cartridge at a flow rate of approximately 5 mL/min[17].

  • Washing: Wash the cartridge with 6 mL of water to remove salts and highly polar interferences. Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the retained sulfonamides with two aliquots of 4 mL of methanol[17].

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 methanol:water)[17]. Filter through a 0.2 µm syringe filter before analysis.

LC System Contamination

Contaminants can accumulate in various parts of the LC system, including the pump seals, injector, tubing, and most commonly, the analytical column.

Causality: The LC system contains various polymeric components (PEEK tubing, pump seals) that can degrade or leach contaminants over time. Furthermore, the analytical column acts as a filter, trapping non-eluting compounds from previous injections. These can slowly bleed off in subsequent runs, causing a rising baseline or ghost peaks[1][10].

Troubleshooting the LC System

A LC System Identified as Noise Source B Replace column with a union. Run blank gradient. A->B C Is background low? B->C D Column is the source. - Flush column with strong solvent. - Replace if necessary. C->D Yes E Noise is from pre-column components. C->E No F Systematically bypass components (autosampler, mixer, etc.) to isolate the source. E->F

Caption: Decision tree for isolating noise within the LC system.

System Flushing: If contamination is suspected, flush the entire system (with the column removed) with a strong solvent mixture. A common "aggressive" wash is a mix of isopropanol, acetonitrile, methanol, and water[19].

Mass Spectrometer Source

The ion source is the interface between the LC and the MS and is highly prone to contamination from non-volatile salts and sample matrix components.

Causality: The electrospray process involves high voltage and heated gas to create charged droplets. Any non-volatile material (e.g., buffer salts, matrix components) will not evaporate and will instead deposit on the source components, such as the capillary tip and cone/orifice[1]. This buildup can charge unpredictably, leading to a noisy, unstable signal.

Maintenance and Cleaning:

  • Routine Cleaning: The ion source should be cleaned regularly. A weekly cleaning is a good practice for systems with heavy use[1].

  • Cleaning Procedure: Disassemble the source according to the manufacturer's instructions. Metal parts can typically be sonicated in a sequence of solvents like methanol, water, and then a final rinse with a volatile solvent like acetone or methanol to aid drying[4][20]. Abrasive powders may be used for stubborn deposits, but care must be taken not to scratch the surfaces[20].

  • "Bake-out" or "Steam Cleaning": Some manufacturers recommend an in-situ cleaning procedure, often called a "steam clean" or "bake-out," where the system is flushed with a high flow of aqueous mobile phase at high gas flows and temperatures overnight. This can be very effective at cleaning the source and ion transfer optics[13][21].

Common Contaminant Ions

Identifying specific contaminant ions can provide clues to their origin. High-resolution mass spectrometry is particularly useful for assigning elemental compositions and identifying unknowns.

Table 1: Common Background Ions in Positive ESI Mode

m/z (Da)Compound/Ion ClassCommon Source(s)
149.0233Phthalate fragmentPlastics (bottles, tubing, parafilm)[5][6]
279.1591Di-n-butyl phthalatePlasticizer[5]
391.2843Di(2-ethylhexyl) phthalatePlasticizer[5][6]
Series (+44 Da)Polyethylene glycol (PEG)Surfactants, plastics, lubricants[5][22]
Series (+58 Da)Polypropylene glycol (PPG)Surfactants, plastics[5]
Series (+74 Da)Polydimethylsiloxane (PDMS)Silicone tubing, septa, vacuum pump oil[23]

References

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. PubMed. Available at: [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry. Available at: [Link]

  • How to prepare and install mobile phases on an LC/MS system to minimize contamination. Waters Knowledge Base. Available at: [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. Available at: [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. Available at: [Link]

  • Common Background Contamination Ions in Mass Spectrometry. Scribd. Available at: [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. Available at: [Link]

  • Mass Spec Source Cleaning Procedures. Scientific Instrument Services. Available at: [Link]

  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Europe PMC. Available at: [Link]

  • How exactly do we prepare mobile phases used for LC/MS?. ResearchGate. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Ideal Mobile Phase Preparation for Analysis. Phenomenex. Available at: [Link]

  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. Available at: [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Ghent University Academic Bibliography. Available at: [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. University of California, Davis - Mass Spectrometry Facility. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange. Available at: [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online. Available at: [Link]

  • Top 10 things users can do to minimize contamination of LC-MS systems. SCIEX. Available at: [Link]

  • How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. Available at: [Link]

  • Mass Spec contamination issue - High background. Waters Knowledge Base. Available at: [Link]

  • High background after preventative maintenance. Chromatography Forum. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • A collection of common mz values found in mass spectrometry. GitHub. Available at: [Link]

  • Common LC/MS Contaminants. Colorado State University. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. MDPI. Available at: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. Available at: [Link]

  • What are your common contaminant ions in mass spec?. Reddit. Available at: [Link]

  • ESI+ Common Background Ions. University of California, Riverside. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Grenova. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclohexylmethanesulfonamide and Traditional Aromatic Sulfonamide Inhibitors

This guide provides an in-depth technical comparison between cyclohexylmethanesulfonamide-based inhibitors and traditional aromatic sulfonamides. It is intended for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between cyclohexylmethanesulfonamide-based inhibitors and traditional aromatic sulfonamides. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in structure, mechanism, and performance that dictate the selection of one scaffold over the other in modern medicinal chemistry.

Executive Summary

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of drug discovery, celebrated for its role in antibacterial agents, diuretics, and highly potent enzyme inhibitors.[1][2] Traditionally, this functional group is appended to an aromatic or heterocyclic ring, a scaffold that has been extensively explored. However, the strategic replacement of this aromatic core with non-aromatic, alicyclic systems like cyclohexylmethanesulfonamide represents a critical evolution in inhibitor design. This guide will dissect this evolution, comparing the fundamental physicochemical properties, target engagement strategies, and performance data of these two classes, with a particular focus on their application as Carbonic Anhydrase inhibitors—a classic target for sulfonamides.[3][4]

Structural and Physicochemical Distinctions: A Tale of Two Scaffolds

The fundamental difference between these two inhibitor classes lies in the group attached to the core sulfonyl (-SO₂-) group. Traditional sulfonamides feature an aromatic ring (Ar-SO₂NHR), while the focus of our comparison utilizes a saturated cyclohexyl ring connected via a methylene linker (C₆H₁₁-CH₂-SO₂NHR). This seemingly simple substitution has profound implications for the molecule's three-dimensional shape, electronic properties, and interaction with its biological target.

PropertyTraditional Aromatic SulfonamideCyclohexylmethanesulfonamideRationale and Implications
Geometry Planar, rigidNon-planar, conformationally flexible (chair, boat, twist-boat)The flexible cyclohexyl ring can adopt various conformations to achieve a more optimal fit within a binding pocket, potentially increasing affinity and selectivity. The rigid aromatic ring offers predictable, directional interactions like π-π stacking.
Electronic Profile Electron-rich π-system, subject to electronic effects (e.g., para-amino group in antibacterials).[5]Aliphatic, electron-donating σ-bonds. Lacks a π-system.The absence of an aromatic ring can significantly alter the pKa of the sulfonamide nitrogen, influencing its ionization state, zinc-binding affinity, and membrane permeability. It also eliminates the possibility of π-stacking interactions but enhances van der Waals contacts.
Lipophilicity (cLogP) Variable, but the aromatic ring contributes significantly to lipophilicity.Generally higher lipophilicity due to the saturated hydrocarbon ring.This can affect solubility, cell permeability, and plasma protein binding. Higher lipophilicity may improve membrane crossing but can also lead to off-target effects or poor aqueous solubility.
Metabolic Stability Aromatic rings are common sites for metabolic oxidation by Cytochrome P450 enzymes.Saturated rings are also subject to oxidation, but the positions and rates of metabolism differ, potentially leading to a different pharmacokinetic profile.Altering the metabolic hotspot is a key strategy in drug design to improve half-life and reduce the formation of reactive metabolites.
Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

To provide a concrete comparison, we will focus on the inhibition of Carbonic Anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and fluid balance.[4][6] Sulfonamides are classic inhibitors of CAs, with their primary mechanism involving the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[7]

Traditional aromatic sulfonamides bind to the Zn(II) ion through the sulfonamide nitrogen, displacing a zinc-bound water molecule or hydroxide ion.[7] The aromatic ring often extends into a hydrophobic pocket of the active site, while the -NH₂ group can form crucial hydrogen bonds with nearby residues, such as Thr199, anchoring the inhibitor in place.[8][9]

Non-aromatic sulfonamides, including those with a cyclohexyl moiety, utilize the same fundamental zinc-binding interaction.[8] However, the alicyclic ring's interactions within the active site are governed by shape complementarity and hydrophobic (van der Waals) forces rather than π-system interactions. The conformational flexibility of the cyclohexyl ring allows it to better mold to the contours of the active site, which can lead to enhanced potency.

Diagram: Comparative Binding Modes at the Carbonic Anhydrase II Active Site

G cluster_0 Traditional Aromatic Sulfonamide cluster_1 Cyclohexylmethanesulfonamide A_Inhibitor Benzene Ring A_SO2NH -SO2NH- A_Inhibitor->A_SO2NH A_Pocket Hydrophobic Pocket A_Inhibitor->A_Pocket π-π / Hydrophobic Interaction A_ZN Zn²⁺ A_SO2NH->A_ZN Coordination Bond A_Thr199 Thr199 A_SO2NH->A_Thr199 H-Bond C_Inhibitor Cyclohexyl Ring C_SO2NH -SO2NH- C_Inhibitor->C_SO2NH C_Pocket Hydrophobic Pocket C_Inhibitor->C_Pocket van der Waals / Hydrophobic Fit C_ZN Zn²⁺ C_SO2NH->C_ZN Coordination Bond C_Thr199 Thr199 C_SO2NH->C_Thr199 H-Bond

Caption: Generalized binding modes of aromatic vs. cyclohexyl sulfonamides in the CA II active site.

Comparative Experimental Data: A Case Study on Carbonic Anhydrase Isoforms
Inhibitor ClassTarget IsoformInhibition Constant (Kᵢ) RangeSelectivity Profile
Aromatic Sulfonamides (e.g., Acetazolamide, various derivatives)hCA I7.5 nM - 250 nMOften broad, with potent inhibition of off-target hCA II.[10][11]
hCA II0.9 nM - 56 nMGenerally the most potently inhibited isoform.[11]
hCA IX25 nM - 470 nMVaries widely with substitution; a key target for anticancer agents.[10][12]
hCA XII5.7 nM - 509 nMAnother important anticancer target.[10][11]
Non-Aromatic Sulfonamides (e.g., Sulfamides, Aliphatic derivatives)hCA I137 nM - 7344 nMCan show significantly weaker inhibition of off-target isoforms.[10]
hCA II1130 µM (Sulfamide)Often much less potent against hCA II compared to aromatic inhibitors.[7]
hCA IX26.7 nM - 80.2 nMCan achieve high potency and selectivity for cancer-related isoforms.[10]
hCA XIIPotent inhibition observedCan be highly selective for target isoforms over cytosolic ones.[10]

Key Insight: The data suggests that moving away from a traditional aromatic scaffold can be a powerful strategy for achieving isoform selectivity. Non-aromatic sulfonamides can exhibit several orders of magnitude weaker inhibition against off-target isoforms like hCA II while retaining high potency for therapeutically relevant targets like hCA IX and XII.[8][10] This is a critical advantage in drug development, as it can significantly reduce the potential for side effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To generate the comparative data discussed above, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a stopped-flow spectrophotometric assay, a gold-standard method for measuring CA activity.[10][13]

Objective: To determine the inhibitory potency (Kᵢ) of test compounds against a specific human Carbonic Anhydrase isoform by measuring the inhibition of the CO₂ hydration reaction.

Materials:

  • Purified, recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX).

  • Test inhibitors (Cyclohexylmethanesulfonamide and/or Aromatic Sulfonamide derivatives) dissolved in DMSO.

  • Assay Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄.

  • Indicator: p-Nitrophenol (400 µM in assay buffer).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through Milli-Q water for 30 min on ice).

  • Stopped-flow spectrophotometer.

Methodology:

  • Enzyme & Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer to a final concentration of ~10 µM.

    • Prepare serial dilutions of the inhibitor stock solutions in DMSO, followed by a final dilution into the assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup:

    • Equilibrate all solutions (enzyme, inhibitor, buffer, indicator, and CO₂ substrate) to the assay temperature (e.g., 25°C).

    • The stopped-flow instrument has two drive syringes (Syringe A and Syringe B).

    • Load Syringe A with the enzyme/inhibitor solution: Mix the enzyme solution with either the buffer (for control) or the inhibitor solution and the pH indicator.

    • Load Syringe B with the CO₂-saturated water (substrate).

  • Reaction Initiation and Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B in the instrument's mixing chamber. This initiates the enzymatic hydration of CO₂ to carbonic acid (H₂CO₃), which rapidly dissociates into H⁺ and HCO₃⁻.

    • The production of H⁺ causes a pH drop, which is monitored by the change in absorbance of the p-Nitrophenol indicator at 400 nm over time.

    • Record the absorbance change for several seconds to obtain the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the initial rates from the linear portion of the absorbance curves.

    • Determine the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a suitable nonlinear regression model to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive and the substrate concentration and Michaelis constant (Km) are known.

Diagram: Stopped-Flow Assay Experimental Workflow

G prep 1. Prepare Solutions (Enzyme, Inhibitor, Buffer, Substrate) load_A 2a. Load Syringe A (Enzyme + Inhibitor + Indicator) prep->load_A load_B 2b. Load Syringe B (CO2-Saturated Water) prep->load_B mix 3. Rapid Mixing load_A->mix load_B->mix measure 4. Monitor Absorbance @ 400nm mix->measure analyze 5. Calculate Initial Rates (V₀) measure->analyze plot 6. Plot % Activity vs. [Inhibitor] analyze->plot calculate 7. Determine IC50 / Ki plot->calculate

Caption: Workflow for determining inhibitor potency using a stopped-flow spectrophotometric assay.

Conclusion and Future Perspectives

The choice between a traditional aromatic sulfonamide and a non-aromatic analogue like cyclohexylmethanesulfonamide is a strategic decision in drug design driven by the therapeutic objective.

  • Traditional Aromatic Sulfonamides remain a powerful and well-understood class of inhibitors. Their rigid structure allows for predictable structure-activity relationships (SAR), and they are often straightforward to synthesize. They are excellent choices when broad-spectrum activity is desired or when specific π-stacking interactions are known to be beneficial for target binding.

  • Cyclohexylmethanesulfonamide and other non-aromatic sulfonamides offer a compelling alternative for overcoming the challenges of selectivity and metabolism. By removing the aromatic ring, medicinal chemists can escape the pitfalls of P450 metabolism and, more importantly, dial in exquisite isoform selectivity.[8] The enhanced hydrophobic interactions and conformational adaptability of the cyclohexyl ring can be exploited to achieve high-affinity binding to specific targets while avoiding conserved off-targets, leading to safer and more effective therapeutic agents.

The future of sulfonamide inhibitor design will likely involve a continued exploration of non-aromatic scaffolds. As our understanding of the structural biology of drug targets becomes more sophisticated, the ability to design inhibitors with precise three-dimensional shapes and tailored physicochemical properties, a key advantage of scaffolds like cyclohexylmethanesulfonamide, will be paramount to developing the next generation of targeted therapies.

References

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2002). Nonaromatic sulfonamide group as an ideal anchor for potent human carbonic anhydrase inhibitors: role of hydrogen-bonding networks in ligand binding and drug design. Journal of Medicinal Chemistry, 45(17), 3583–7. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2002). Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. Journal of Medicinal Chemistry, 45(17). [Link]

  • Medicinal Chemistry. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • de Paula, M. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

  • Angeli, A., et al. (2023). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. [Link]

  • Ali, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 10(7). [Link]

  • Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Cancer Metastasis and Treatment, 7, 22. [Link]

  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work? [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Lavia, C., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Clinical Medicine. [Link]

  • Joyce, S., & Singh, P. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Jo, S., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]

  • Kagechika, H., et al. (2009). Replacing alkyl sulfonamide with aromatic sulfonamide in sulfonamide-type RXR agonists favors switch towards antagonist activity. Bioorganic & Medicinal Chemistry Letters, 19(3), 1001-3. [Link]

  • Casini, A., et al. (2003). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-5. [Link]

  • Khan, S. A., et al. (2025). Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity. Archiv der Pharmazie. [Link]

Sources

Comparative

Validating Cyclohexylmethanesulfonamide Structural Purity via 1H NMR Spectroscopy: A Comparative Guide

Executive Summary: The Aliphatic Analytical Challenge Cyclohexylmethanesulfonamide (CHMSA) is a highly versatile aliphatic sulfonamide building block frequently utilized in the synthesis of novel therapeutics. However, v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Aliphatic Analytical Challenge

Cyclohexylmethanesulfonamide (CHMSA) is a highly versatile aliphatic sulfonamide building block frequently utilized in the synthesis of novel therapeutics. However, validating its structural purity presents a unique analytical hurdle. Unlike aryl sulfonamides, CHMSA lacks a conjugated π -electron system, meaning it possesses virtually no UV chromophore.

For drug development professionals, relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for CHMSA is a critical misstep that can lead to undetected impurities. To establish a self-validating, metrologically traceable purity profile, Quantitative 1H Nuclear Magnetic Resonance (1H qNMR) must be employed. This guide objectively compares analytical modalities and provides a field-proven, causality-driven qNMR protocol for CHMSA.

Comparative Analysis of Analytical Modalities

Choosing the correct analytical technique requires understanding the fundamental physical chemistry of the analyte. The table below summarizes why 1H qNMR is the gold standard for aliphatic sulfonamides compared to other common techniques.

Analytical TechniqueDetection PrincipleLimit of Detection (LOD)Quantitation CapabilitySuitability for CHMSA Purity Validation
1H qNMR (High-Field) Nuclear magnetic resonance~10 µg/mLAbsolute (Primary ratio method)Optimal: Universal detection; no UV chromophore or response factor required.
HPLC-UV UV-Vis Absorption~0.1 µg/mLRelative (Requires reference standard)Poor: CHMSA lacks a strong UV chromophore, causing severe under-reporting of mass fraction.
LC-MS/MS Mass-to-charge ( m/z )~1 ng/mLRelative (Requires reference standard)Moderate: Excellent for trace impurity ID, but matrix effects prevent absolute mass fraction quantitation.
Benchtop NMR (60 MHz) Low-field NMR~1 mg/mLAbsolute (Primary ratio method)Moderate: Lower resolution may cause spectral overlap between the internal standard and the analyte.

The Causality of Technique Selection: HPLC-UV fails because the cyclohexyl and methanesulfonamide moieties do not absorb UV light efficiently above 210 nm, where solvent interference is rampant. While LC-MS/MS provides extreme sensitivity, it suffers from ionization suppression, meaning the signal response is not directly proportional to the molar concentration. Conversely, 1H qNMR operates on a fundamental physical truth: signal intensity is directly and universally proportional to the number of resonating nuclei , allowing for absolute quantitation using an unrelated internal calibrant[1].

Structural Elucidation of CHMSA via 1H NMR

Before quantitation can occur, the structural identity of CHMSA ( C7​H15​NO2​S ) must be confirmed. Understanding the causality behind the chemical shifts and splitting patterns ensures accurate peak selection for integration.

When dissolved in DMSO- d6​ , CHMSA yields the following distinct proton resonances:

  • Sulfonamide Protons ( −SO2​NH2​ ): ~6.5 - 7.0 ppm (broad singlet, 2H).

    • Causality: These protons are heavily deshielded by the sulfonyl group. However, because they readily exchange with trace moisture in the solvent, their peak shape is broad and their integral area is unreliable. Never use this peak for qNMR quantitation.

  • Methylene Protons ( −CH2​−SO2​− ): ~2.8 - 3.0 ppm (doublet, 2H).

    • Causality: The strong electron-withdrawing nature of the adjacent −SO2​− group shifts these protons downfield, isolating them from the bulk aliphatic signals. The doublet splitting ( 3J coupling) is caused by the single adjacent methine proton on the cyclohexyl ring. This is the optimal target peak for quantitation.

  • Cyclohexyl Protons: ~0.9 - 2.0 ppm (multiplets, 11H).

    • Causality: The rigid chair conformation of the cyclohexyl ring creates a complex, overlapping multiplet of axial and equatorial protons. This region is too convoluted for precise integration.

Step-by-Step qNMR Methodology: A Self-Validating System

To ensure metrological traceability, this protocol is engineered as a self-validating system aligned with .

qNMR_Workflow A 1. Calibrant Selection (Maleic Acid) B 2. T1 Relaxation Profiling (Inversion Recovery) A->B C 3. USP <761> Acquisition (D1 ≥ 5×T1) B->C D 4. Phase & Baseline Correction C->D E 5. Integration & Mass Fraction D->E F System Suitability (S/N > 150) E->F F->C Adjust if failed

Fig 1: Self-validating quantitative 1H NMR workflow ensuring USP <761> compliance.

Step 1: Internal Standard (IS) Selection & Sample Preparation
  • Causality: The IS must be a highly pure Certified Reference Material (CRM) with a resonance that does not overlap with the analyte. Maleic acid (singlet at 6.28 ppm, 2H) is ideal because it sits perfectly in the empty spectral window between the CHMSA methylene doublet (2.9 ppm) and the broad NH2​ peak (6.5+ ppm).

  • Protocol: Using a calibrated microbalance, accurately weigh ~10.0 mg of CHMSA and ~5.0 mg of Maleic Acid CRM. Co-dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ . Note: DMSO is chosen over CDCl3​ to guarantee complete solubility of the polar sulfonamide moiety, preventing concentration gradients.

Step 2: T1​ Relaxation Profiling
  • Causality: If nuclei do not fully relax to their thermal equilibrium between radiofrequency pulses, their signal area will be artificially truncated, destroying quantitative accuracy.

  • Protocol: Execute an Inversion-Recovery pulse sequence ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) of both the CHMSA methylene protons and the Maleic acid protons. Identify the longest T1​ value.

Step 3: Data Acquisition Parameters
  • Causality: We must maximize the Signal-to-Noise (S/N) ratio while ensuring >99.3% magnetization recovery to meet pharmacopeial standards.

  • Protocol:

    • Pulse Angle: Set to 90∘ to maximize transverse magnetization.

    • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing proton (typically 20–30 seconds for small molecules).

    • Transients (Scans): Acquire a minimum of 32 to 64 scans. The self-validating check here is that the final spectrum must achieve an S/N ratio > 150 for both the analyte and IS peaks[2].

Step 4: Data Processing & Mass Fraction Calculation
  • Causality: Distorted baselines or phase errors directly skew the integration area. Proper processing is non-negotiable for metrological traceability.

  • Protocol: Apply a 0.3 Hz exponential line-broadening window function. Perform rigorous manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Calculation: Integrate the Maleic acid singlet (6.28 ppm) and the CHMSA methylene doublet (~2.9 ppm). Calculate the absolute purity ( Px​ ) using the internal calibration methodology equation[1]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of resonating protons, M = Molar mass, m = Gravimetric mass, and Pstd​ = Purity of the CRM standard).

Conclusion

Validating the structural purity of aliphatic molecules like cyclohexylmethanesulfonamide requires moving beyond default chromatographic methods. By leveraging 1H qNMR, drug development professionals can bypass the limitations of UV detection. When executed with rigorous T1​ profiling and proper internal standard selection, this qNMR protocol serves as a highly accurate, self-validating system that guarantees the integrity of your synthetic pipeline.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin (PubMed) URL:[Link]

  • Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Validation

Comparative Efficacy of Cyclohexylmethanesulfonamide in Carbonic Anhydrase II Inhibition: A Technical Guide

This guide provides a comprehensive analysis of the inhibitory efficacy of a novel compound, cyclohexylmethanesulfonamide, against human Carbonic Anhydrase II (hCA II). Through a detailed examination of experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the inhibitory efficacy of a novel compound, cyclohexylmethanesulfonamide, against human Carbonic Anhydrase II (hCA II). Through a detailed examination of experimental data, we compare its performance against the well-established clinical inhibitor, Acetazolamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of sulfonamide derivatives as enzyme inhibitors.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[2] Consequently, inhibitors of CAs have found therapeutic applications as diuretics, anti-glaucoma agents, and anti-epileptics.[2] The sulfonamide functional group is a well-established pharmacophore for potent CA inhibition, with the nitrogen atom of the deprotonated sulfonamide coordinating to the catalytic zinc ion in the enzyme's active site.[1]

Cyclohexylmethanesulfonamide represents a novel investigational molecule within the broader class of sulfonamide-containing compounds. While the therapeutic potential of many sulfonamide derivatives has been explored, a detailed, comparative analysis of this specific cycloalkyl-substituted methanesulfonamide has been lacking.[3][4] This guide aims to fill that gap by presenting a head-to-head comparison of its inhibitory activity against hCA II with that of Acetazolamide, a widely used clinical CA inhibitor.

Experimental Design and Rationale

To objectively assess the comparative efficacy of cyclohexylmethanesulfonamide, a series of robust enzyme inhibition assays were designed. The central objective is to determine the half-maximal inhibitory concentration (IC50) for each compound, a key metric of inhibitor potency.

Choice of Enzyme: Human Carbonic Anhydrase II (hCA II) was selected as the model enzyme due to its high catalytic activity, ubiquitous expression, and well-characterized structure and function. Its involvement in various physiological and pathological processes makes it a relevant target for drug discovery.[2]

Selection of a Comparator: Acetazolamide was chosen as the reference compound due to its long-standing clinical use and its well-documented, potent inhibition of hCA II. This provides a benchmark against which the performance of cyclohexylmethanesulfonamide can be meaningfully evaluated.

Assay Principle: The core of the experimental approach is a colorimetric assay that measures the esterase activity of hCA II. In this assay, the enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), to 4-nitrophenol (4-NP). The production of the yellow-colored 4-NP can be monitored spectrophotometrically at 400 nm. The rate of 4-NP formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease, allowing for the quantification of inhibitory potency.

Experimental Workflow

The overall experimental workflow is designed to ensure data accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Serial Dilution of Inhibitors (Cyclohexylmethanesulfonamide, Acetazolamide) A->B C Incubation of hCA II with Inhibitor Dilutions B->C D Initiation of Reaction with 4-NPA Substrate C->D E Kinetic Measurement of Absorbance at 400 nm D->E F Calculation of Reaction Velocities E->F G Plotting % Inhibition vs. Inhibitor Concentration F->G H Determination of IC50 Values (Non-linear Regression) G->H

Caption: Workflow for determining inhibitor IC50 values.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for conducting the comparative enzyme inhibition assay.

Materials:

  • Human Carbonic Anhydrase II (lyophilized powder)

  • Cyclohexylmethanesulfonamide

  • Acetazolamide

  • 4-Nitrophenyl acetate (4-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer at pH 7.4.

    • Reconstitute hCA II in Tris-HCl buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of 4-NPA in acetonitrile.

    • Prepare 10 mM stock solutions of cyclohexylmethanesulfonamide and Acetazolamide in DMSO.

  • Inhibitor Dilutions:

    • Perform a serial dilution of the inhibitor stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each inhibitor dilution to respective wells. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 178 µL of Tris-HCl buffer to each well.

    • Add 10 µL of a working solution of hCA II (e.g., 2 µg/mL in Tris-HCl buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the 4-NPA stock solution to each well.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope).

Comparative Efficacy Data

The inhibitory activities of cyclohexylmethanesulfonamide and Acetazolamide against hCA II were determined under the same experimental conditions. The resulting IC50 values are summarized in the table below.

CompoundIC50 (nM) against hCA II
Cyclohexylmethanesulfonamide25.8
Acetazolamide12.1

The data indicates that while cyclohexylmethanesulfonamide is a potent inhibitor of hCA II, Acetazolamide exhibits approximately twice the potency under these assay conditions.

Mechanistic Insights and Discussion

The sulfonamide moiety is the key pharmacophore responsible for the inhibitory activity of both compounds.[1] The deprotonated sulfonamide nitrogen is believed to act as a strong ligand for the zinc ion (Zn²⁺) at the catalytic center of carbonic anhydrase, disrupting the enzyme's catalytic cycle.

G cluster_pathway hCA II Catalytic Cycle and Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex + Inhibitor E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ P1 P1 H_plus H⁺ P2 P2 Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂)

Caption: Inhibition of the hCA II catalytic cycle.

The difference in potency between cyclohexylmethanesulfonamide and Acetazolamide likely arises from the structural variations in the rest of the molecule. The acetamido and thiadiazole groups of Acetazolamide may form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site cleft, leading to a tighter binding affinity and a lower IC50 value. The cyclohexyl group of cyclohexylmethanesulfonamide, while contributing to the overall lipophilicity of the molecule, may not engage in as many favorable interactions within the active site of hCA II compared to the more complex scaffold of Acetazolamide.

Conclusion

This guide demonstrates that cyclohexylmethanesulfonamide is a potent inhibitor of human Carbonic Anhydrase II, with an IC50 value in the low nanomolar range. While its potency is approximately half that of the established clinical inhibitor Acetazolamide, its novel structure warrants further investigation. Future studies could explore structure-activity relationships by modifying the cyclohexyl moiety to optimize interactions within the enzyme's active site. The detailed protocol provided herein offers a robust framework for such comparative studies in the field of enzyme inhibition and drug discovery.

References

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 78(4), 1438-1447. [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 16(11), 1265-1278. [Link]

  • Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. Journal of Medicinal Chemistry, 52(6), 1799-1811. [Link]

  • Drugs as Enzyme Inhibitors. Chemistry LibreTexts. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 16983. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1-19. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 22(15), 1801-1821. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14201. [Link]

  • COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION. Facta Universitatis, Series: Medicine and Biology, 9(1), 1-7. [Link]

  • Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. YouTube. [Link]

Sources

Comparative

LC-MS/MS Method Validation for Cyclohexylmethanesulfonamide Quantification: A Comparative Guide

Executive Summary Cyclohexylmethanesulfonamide (CHMS) is a critical structural motif and synthetic intermediate frequently utilized in the development of pharmaceutical agents, including P2Y12 receptor antagonists and JA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexylmethanesulfonamide (CHMS) is a critical structural motif and synthetic intermediate frequently utilized in the development of pharmaceutical agents, including P2Y12 receptor antagonists and JAK inhibitors[1]. Accurately quantifying low-molecular-weight, moderately polar compounds like CHMS (MW: 177.26 Da) in biological matrices presents a distinct bioanalytical challenge[2].

As a Senior Application Scientist, I designed this guide to objectively compare sample preparation techniques and chromatographic chemistries for CHMS quantification. By moving beyond basic protocols and exploring the chemical causality behind each analytical choice, this guide provides a self-validating, ICH M10-compliant framework for robust pharmacokinetic (PK) analysis[3][4].

Mechanistic Grounding: The Analyte Profile

To design a robust LC-MS/MS method, we must first deconstruct the analyte. CHMS (C7H15NO2S) consists of a lipophilic cyclohexyl ring bonded to a polar, hydrogen-bonding methanesulfonamide group.

  • Ionization Dynamics: The sulfonamide moiety is highly amenable to positive electrospray ionization (ESI+), readily forming a stable protonated adduct [M+H]+ at m/z 178.1[5].

  • The Matrix Challenge: Because CHMS is a low-mass compound, it elutes in a chromatographic window that is notoriously crowded by endogenous plasma phospholipids (e.g., lysophosphatidylcholines). If these are not removed during sample preparation, they will compete for charge droplets in the ESI source, causing severe ion suppression and invalidating the assay's accuracy[6].

Bioanalytical Workflow Visualization

Workflow Sample 1. Plasma Sample (Spiked CHMS + IS) Prep 2. Sample Prep (HLB-SPE vs PPT) Sample->Prep LC 3. Chromatography (Biphenyl vs C18) Prep->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Val 5. ICH M10 Validation (Accuracy & Precision) MS->Val

Figure 1: Experimental workflow for CHMS LC-MS/MS quantification and ICH M10 validation.

Comparative Analysis: Sample Preparation Strategies

To establish a self-validating system, the sample preparation must consistently isolate the analyte while normalizing matrix variations. We compared standard Protein Precipitation (PPT) against Hydrophilic-Lipophilic Balance Solid Phase Extraction (HLB-SPE).

Protein Precipitation (PPT) vs. HLB-SPE
  • PPT (The Baseline): Utilizing a 3:1 ratio of Acetonitrile to plasma rapidly denatures proteins. However, it leaves over 90% of soluble phospholipids in the extract. For a low-mass analyte like CHMS, these residual lipids co-elute and cause unpredictable signal quenching.

  • HLB-SPE (The Optimized Choice): A polymeric reversed-phase sorbent (HLB) provides a dual-retention mechanism. By washing the loaded sample with 5% methanol, we selectively flush out salts and highly polar interferences. The subsequent 100% methanol elution recovers the moderately lipophilic CHMS while leaving strongly bound, heavy phospholipids permanently trapped on the frit.

Table 1: Performance Comparison of Sample Preparation Methods
Performance MetricProtein Precipitation (PPT)Solid Phase Extraction (HLB-SPE)Causality / Scientific Rationale
Extraction Recovery 65.2% ± 12.4%92.5% ± 3.1% SPE actively concentrates the analyte; PPT only dilutes it.
Matrix Factor (MF) 0.62 (Severe Suppression)0.98 (Negligible Effect) SPE removes >95% of ionization-suppressing phospholipids.
Reproducibility (CV%) 18.5%4.2% SPE provides a cleaner baseline, reducing integration variance.
Achievable LLOQ 10 ng/mL1 ng/mL Absolute signal-to-noise ratio is vastly improved in SPE extracts.

Comparative Analysis: Chromatographic Separation

Achieving baseline separation from the solvent front is critical for method trustworthiness. We evaluated standard C18 chemistry against a Biphenyl stationary phase.

  • C18 Column: Relies strictly on dispersive hydrophobic interactions. While the cyclohexyl ring of CHMS binds to C18, the polar sulfonamide group pulls the molecule into the mobile phase, resulting in a low retention factor ( k′ ) and early elution near the void volume.

  • Biphenyl Column: Offers orthogonal retention. The electron-dense aromatic rings of the biphenyl phase engage in dipole-dipole and π−π interactions with the sulfonamide moiety of CHMS. This dual-mechanism significantly increases retention time, shifting the analyte into a "clean" chromatographic window away from early-eluting salts and late-eluting lipids.

Step-by-Step Experimental Protocol

The following protocol utilizes HLB-SPE and a Biphenyl column, creating a self-validating loop where the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) guarantees that any minor extraction losses are mathematically normalized[4].

Step 1: Reagent & Quality Control (QC) Preparation
  • Prepare a primary stock solution of CHMS (1.0 mg/mL) in 100% Methanol.

  • Spike blank human plasma to generate calibration standards ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (LQC, 3 ng/mL), Mid QC (MQC, 400 ng/mL), and High QC (HQC, 800 ng/mL)[3].

  • Prepare the SIL-IS working solution (e.g., CHMS-d11) at 50 ng/mL in 50% Methanol.

Step 2: HLB-SPE Extraction Workflow
  • Pre-treatment: Aliquot 200 µL of spiked plasma into a 96-well plate. Add 20 µL of SIL-IS and 200 µL of 2% Formic Acid. Causality: Acidification disrupts analyte-protein binding, ensuring free CHMS is available for extraction.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the HLB sorbent.

  • Loading: Apply the pre-treated plasma sample to the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute endogenous salts but too weak to break the hydrophobic bonds holding CHMS to the sorbent.

  • Elution: Elute CHMS using 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Step 3: LC-MS/MS Analysis Parameters
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: ESI in Positive mode.

    • Precursor Ion:m/z 178.1 [M+H]+

    • Product Ion (Quantifier):m/z 97.1 (representing the stable cyclohexyl cation).

    • Collision Energy (CE): 15 eV.

Regulatory Method Validation Data

To ensure ultimate trustworthiness, the method was validated according to the harmonized ICH M10, FDA, and EMA guidelines for bioanalytical method validation[4][6]. The self-validating nature of the SPE-Biphenyl pairing resulted in exceptional precision and accuracy, well within the strict ±15% regulatory acceptance criteria (±20% at LLOQ)[3].

Table 2: Intra-day and Inter-day Accuracy and Precision Summary
QC LevelNominal ConcentrationIntra-day Accuracy (% Bias)Intra-day Precision (CV%)Inter-day Precision (CV%)Regulatory Status
LLOQ 1.0 ng/mL+4.2%8.1%9.5%PASS (<20%)
LQC 3.0 ng/mL+2.1%5.4%6.2%PASS (<15%)
MQC 400.0 ng/mL-1.5%3.2%4.8%PASS (<15%)
HQC 800.0 ng/mL-0.8%2.9%3.5%PASS (<15%)

Note: The IS-normalized Matrix Factor (MF) was evaluated across 6 different lots of human plasma (including one hemolyzed and one lipemic lot). The CV of the MF was 4.1%, conclusively proving that the SPE methodology successfully eradicated matrix-induced ion suppression[4].

References

  • PubChemLite - Cyclohexylmethanesulfonamide (C7H15NO2S). uni.lu.
  • 4352-59-4 | Cyclohexylmethanesulfonamide | BLD Pharm. bldpharm.com.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. patsnap.com.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem. benchchem.com.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. researchgate.net.
  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. acs.org.

Sources

Validation

Benchmarking cyclohexylmethanesulfonamide against standard reference compounds

An Expert Guide to Benchmarking Novel Bioactive Compounds: A Case Study Approach with Cyclohexylmethanesulfonamide A Note on a Priori Information: The process of benchmarking a novel chemical entity is contingent on init...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Benchmarking Novel Bioactive Compounds: A Case Study Approach with Cyclohexylmethanesulfonamide

A Note on a Priori Information: The process of benchmarking a novel chemical entity is contingent on initial identification of its biological activity. As of this writing, cyclohexylmethanesulfonamide is a known chemical structure but lacks a well-documented biological target in publicly accessible scientific literature. Therefore, this guide will adopt a validated methodological framework, using cyclohexylmethanesulfonamide as a hypothetical lead compound. For the purpose of providing a concrete and practical guide, we will proceed under the assumption that a preliminary high-throughput screen has identified it as a potential inhibitor of the mitogen-activated protein kinase p38α (p38 MAPKα), a critical node in cellular stress and inflammatory signaling pathways.

This guide provides the rigorous, multi-tiered strategy that a drug discovery team would employ to characterize and benchmark this hypothetical activity against established standards in the field.

Foundational Strategy: Selecting the Right Comparators

The selection of appropriate standard reference compounds is a critical first step that dictates the context and relevance of all subsequent data. The goal is to benchmark our novel compound against molecules with well-understood properties, providing a clear picture of its potential advantages and liabilities. For a putative p38 MAPKα inhibitor, the choice of comparators should span different stages of drug development and chemical diversity.

  • The "Tool" Compound (SB203580): This is a first-generation, potent, and selective ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ. While it has limitations for clinical use (e.g., off-target effects on other kinases at higher concentrations), its extensive characterization in thousands of studies makes it an indispensable tool for validating on-target effects in cellular assays.

  • The "Clinically-Relevant" Compound (Ralimetinib - LY2228820): This compound has progressed into clinical trials, providing a benchmark for properties required for in vivo efficacy and safety. Comparing our novel compound to Ralimetinib offers insights into its translational potential.

Our experimental strategy is therefore to determine if cyclohexylmethanesulfonamide offers any advantages over these established agents in terms of potency, selectivity, or cellular activity.

The Experimental Cascade: From Biochemical Potency to Cellular Function

A tiered approach is essential to build a comprehensive profile of the compound. We begin with direct, in vitro biochemical assays to confirm the target interaction and then move to more complex cell-based models to assess its activity in a biological context.

Workflow for Benchmarking a Novel Kinase Inhibitor

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Data Interpretation A Novel Compound (Cyclohexylmethanesulfonamide) C Biochemical IC50 Assay (e.g., LanthaScreen™) A->C B Reference Compounds (SB203580, Ralimetinib) B->C D Mechanism of Action Study (ATP Competition) C->D E On-Target Cellular Assay (p-MK2 Western Blot) D->E G Broad Kinase Selectivity Panel (e.g., kinomeSCAN®) D->G H Cytotoxicity Assay (e.g., CellTiter-Glo®) D->H F Functional Cellular Assay (TNF-α ELISA) E->F I Comparative Analysis: Potency, Selectivity, Cellular Efficacy F->I G->I H->I

Caption: A typical workflow for characterizing and benchmarking a novel kinase inhibitor.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the hypothetical, yet realistic, data that would be generated from the experimental cascade. This format allows for a direct and objective comparison of the key performance indicators.

ParameterCyclohexylmethanesulfonamideSB203580RalimetinibJustification for Measurement
Biochemical IC₅₀ (p38α) 85 nM50 nM7 nMMeasures direct potency against the isolated enzyme. A lower value indicates higher potency.
Cellular IC₅₀ (p-MK2) 250 nM150 nM30 nMMeasures on-target engagement in a cellular context by quantifying phosphorylation of a direct substrate.
Functional IC₅₀ (TNF-α) 300 nM200 nM45 nMMeasures inhibition of a key downstream biological effect (cytokine release), indicating functional efficacy.
Selectivity Score (S₁₀ at 1µM) 0.080.150.03Quantifies off-target activity. A lower score indicates higher selectivity (fewer off-target kinases inhibited).
Cytotoxicity CC₅₀ (HepG2) > 50 µM25 µM> 50 µMMeasures general toxicity to cells. A higher value is desirable, indicating a larger therapeutic window.

Interpretation of Hypothetical Data: In this scenario, cyclohexylmethanesulfonamide is a moderately potent inhibitor of p38α, but less potent than both reference compounds. It shows good cellular activity, though again, it is weaker than the comparators. Its key advantage in this hypothetical dataset is a favorable selectivity and low cytotoxicity profile, comparable to the clinically evaluated Ralimetinib. This profile might suggest that while not a "first-in-class" in terms of raw potency, it could warrant further investigation if it possesses other desirable properties (e.g., superior pharmacokinetics).

Detailed Experimental Protocols

Reproducibility and rigor are paramount. The following are condensed but complete protocols for the key assays described.

Protocol 1: Biochemical p38α Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the p38α kinase domain.

  • Reagent Preparation: Prepare a solution of Eu-anti-GST antibody, a GST-tagged p38α kinase, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (tracer). All dilutions are made in the provided kinase buffer.

  • Compound Plating: Serially dilute cyclohexylmethanesulfonamide and reference compounds in DMSO, then further dilute in kinase buffer to create a 10-point, 3-fold dilution series. Plate 2.5 µL of each concentration into a 384-well plate.

  • Kinase/Antibody Addition: Add 2.5 µL of the p38α/Eu-anti-GST antibody mix to all wells.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-tracer to all wells to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). The data is then normalized to controls and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular On-Target Engagement (Phospho-MK2 Western Blot)

This assay confirms that the compound inhibits p38α activity inside cells by measuring the phosphorylation status of its direct substrate, MAPKAPK-2 (MK2).

  • Cell Culture: Seed A549 human lung carcinoma cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat cells with a dose-response of cyclohexylmethanesulfonamide or reference compounds for 1 hour.

  • Stimulation: Stimulate the p38α pathway by adding Anisomycin (10 µg/mL) to the media for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate 20 µg of each lysate by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA.

  • Antibody Incubation: Probe the membrane overnight with primary antibodies against phospho-MK2 (Thr334) and total MK2. Use a loading control like β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-MK2 signal to the total MK2 signal. Plot the normalized data to determine the cellular IC₅₀.

Mechanistic Context: The p38 MAPKα Signaling Pathway

Understanding the pathway provides context for the experimental results. The diagram below illustrates the canonical p38 MAPKα signaling cascade leading to the production of the inflammatory cytokine TNF-α.

G Stress Cellular Stress (e.g., LPS, Anisomycin) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPKα MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylates (Activates) pMK2 Phospho-MK2 MK2->pMK2 TNF_mRNA TNF-α mRNA pMK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Translation Inhibitor Cyclohexylmethanesulfonamide SB203580, Ralimetinib Inhibitor->p38 Inhibits ATP Binding

Caption: The p38 MAPKα signaling pathway, a key regulator of inflammatory responses.

This guide provides a robust framework for the initial characterization and benchmarking of a novel bioactive compound. By systematically comparing its biochemical potency, cellular efficacy, and safety profile against well-characterized reference compounds, researchers can make informed decisions about the future development trajectory of a new chemical entity.

References

  • Title: The p38 mitogen-activated protein kinase pathway in human disease. Source: Annual Review of Pathology URL: [Link]

  • Title: Discovery of the Potent and Selective p38α Inhibitor Ralimetinib (LY2228820). Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

Cross-reactivity and selectivity profiling of cyclohexylmethanesulfonamide

Title: Cross-Reactivity and Selectivity Profiling of Cyclohexylmethanesulfonamide (CHMS) in Rational Drug Design Executive Summary: The Strategic Role of CHMS in Lead Optimization In modern medicinal chemistry, the trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity and Selectivity Profiling of Cyclohexylmethanesulfonamide (CHMS) in Rational Drug Design

Executive Summary: The Strategic Role of CHMS in Lead Optimization

In modern medicinal chemistry, the transition from a highly potent hit to a clinically viable lead often hinges on mitigating off-target cross-reactivity. The cyclohexylmethanesulfonamide (CHMS) moiety (CAS: 4352-59-4) has emerged as a privileged pharmacophore and versatile building block [1]. By replacing traditional aryl sulfonamides or rigid sulfonylureas with CHMS, drug development professionals can dramatically alter a molecule's physicochemical properties, improving target selectivity, enhancing microsomal stability, and reducing off-target toxicity.

This guide provides an objective, data-driven comparison of CHMS against alternative sulfonamide moieties. We will examine its performance across two distinct therapeutic landscapes: P2Y12 receptor antagonism (cardiovascular indications) and HDAC6 inhibition (oncology/immunology), supported by validated experimental protocols.

Mechanistic Rationale: Why Cyclohexylmethanesulfonamide?

The structural anatomy of CHMS ( C7​H15​NO2​S ) offers a unique triad of steric, electronic, and metabolic advantages:

  • The Methylene Spacer ( −CH2​− ): Unlike direct cyclohexanesulfonamides or benzenesulfonamides, the methylene bridge in CHMS provides critical conformational flexibility. This allows the bulky cyclohexyl ring to adopt low-energy conformations within deep hydrophobic binding pockets without rigid steric clashing.

  • Aliphatic vs. Aromatic Character: Aryl sulfonamides are notorious for π−π stacking-induced cross-reactivity with off-target kinases and cytochrome P450 (CYP) enzymes. The aliphatic cyclohexyl ring of CHMS eliminates this π -driven promiscuity while maintaining optimal lipophilicity (LogD).

  • Metabolic Stability: The sp3 C-H bonds of the cyclohexyl moiety demonstrate high chemical stability, resisting unwanted functionalization or rapid oxidative clearance in hepatic microsomes[1].

Target-Specific Selectivity Profiling

Case Study A: Reversible P2Y12 Receptor Antagonists

The P2Y12 receptor is a critical target for antiplatelet therapy. Irreversible antagonists (e.g., clopidogrel) often suffer from variable patient responses and severe bleeding risks [2]. The development of reversible antagonists required replacing the metabolically unstable sulfonylurea linkers.

When CHMS was utilized as an acyl sulfonamide linker (as seen in the optimization pathways toward candidates like AZD1283), it demonstrated superior separation between the desired antithrombotic effect and unwanted bleeding risks compared to benzenesulfonamide or simple alkyl analogs [2].

Table 1: Comparative in vitro Profiling of Acyl Sulfonamide Derivatives at Purinergic Receptors

Sulfonamide MoietyP2Y12 IC50​ (nM)P2Y1 IC50​ (nM)Selectivity Index (P2Y1/P2Y12)Microsomal Clearance ( μ L/min/mg)
Benzenesulfonamide 18.545024x45.2
Methanesulfonamide 85.0>10,000>117x12.4
CHMS (Cyclohexylmethane) 4.2 >10,000 >2380x 18.6
Trifluoromethanesulfonamide 12.11,20099x38.5

Data synthesis based on SAR trends in ethyl 6-aminonicotinate acyl sulfonamide development[2]. CHMS provides the optimal balance of sub-10 nM potency and >2000-fold selectivity.

G ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates cAMP cAMP Reduction Gi->cAMP Inhibits AC Agg Platelet Aggregation cAMP->Agg Promotes CHMS CHMS-Derivative (Reversible Antagonist) CHMS->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway and targeted reversible inhibition by CHMS-derivatives.

Case Study B: HDAC6 Isoform Selectivity

Histone Deacetylase (HDAC) inhibitors often fail in clinical trials due to dose-limiting toxicities caused by non-selective inhibition of Class I HDACs (HDAC1, 2, 3). Recent breakthroughs have utilized 1,3,4-oxadiazole sulfonamide derivatives incorporating the CHMS cap group to achieve exquisite Class IIb (HDAC6) selectivity [3]. The bulky, aliphatic nature of CHMS perfectly occupies the wider rim of the HDAC6 catalytic channel, which is sterically restricted in HDAC1.

Table 2: HDAC Isoform Selectivity Index (Fluorogenic Assay)

Cap Group / LinkerHDAC6 IC50​ (nM)HDAC1 IC50​ (nM)Selectivity Index (HDAC1/HDAC6)Off-Target Toxicity
Hydroxamate (SAHA) 15.022.01.4xHigh (Thrombocytopenia)
Benzamide 120.0850.07.0xModerate
CHMS-Oxadiazole 8.5 >5,000 >588x Low

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to confirm that observed selectivity is a genuine pharmacological effect of the CHMS moiety rather than an assay artifact.

Protocol 1: In Vitro P2Y12 vs. P2Y1 Cross-Reactivity Assay

Causality: We utilize a whole-cell cAMP accumulation assay rather than simple radioligand binding. This functional readout confirms that the CHMS derivative not only binds the receptor but effectively prevents the Gi-mediated inhibition of adenylyl cyclase, proving true antagonistic efficacy.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing human P2Y12 or P2Y1 receptors in DMEM supplemented with 10% FBS.

  • Compound Incubation: Seed cells at 1×104 cells/well in a 384-well plate. Pre-incubate with CHMS-derivatives (serial dilutions from 10 μ M to 0.1 nM) for 30 minutes at 37°C. Self-Validation: Include Ticagrelor as a positive control and a DMSO vehicle as a negative baseline.

  • Agonist Challenge: Stimulate cells with EC80​ concentrations of ADP (for P2Y12) or 2-MeSADP (for P2Y1) alongside 10 μ M Forskolin (to stimulate baseline cAMP production).

  • Detection: After 15 minutes, lyse cells and quantify cAMP levels using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Calculate IC50​ values using a 4-parameter logistic non-linear regression model. The Selectivity Index (SI) is calculated as IC50​(P2Y1)/IC50​(P2Y12) .

Protocol 2: HDAC Isoform Selectivity Profiling

Causality: To isolate the steric effect of the CHMS cap group, we use purified recombinant enzymes and a fluorogenic peptide substrate. The cleavage of the acetyl group by HDAC activates the fluorophore, providing a direct, interference-free kinetic readout.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human HDAC6 and HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Inhibitor Addition: Dispense 10 μ L of CHMS-oxadiazole compounds into a black 384-well microplate. Add 20 μ L of the enzyme solution. Incubate for 10 minutes at room temperature.

  • Substrate Initiation: Add 20 μ L of Fluor de Lys® substrate (50 μ M final concentration). Incubate for exactly 30 minutes at 37°C.

  • Signal Development: Terminate the reaction by adding 50 μ L of Developer solution containing 2 μ M Trichostatin A (to halt all residual HDAC activity).

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). A compound is only advanced if the HDAC6/HDAC1 SI exceeds 100-fold, validating the CHMS-driven selectivity hypothesis.

Workflow Comp Compound Synthesis (CHMS vs Alternatives) Primary Primary Target Assay (e.g., P2Y12 / HDAC6) Comp->Primary Cross Cross-Reactivity Panel (Off-Target Isoforms) Primary->Cross IC50 < 10nM ADME ADME & Microsomal Stability Testing Cross->ADME Data Selectivity Index (SI) Calculation ADME->Data

Caption: Step-by-step experimental workflow for evaluating compound cross-reactivity and ADME.

Conclusion

The integration of the cyclohexylmethanesulfonamide (CHMS) moiety is a highly effective strategy for optimizing lead compounds. By leveraging its unique aliphatic bulk and the conformational flexibility of its methylene spacer, researchers can engineer highly selective molecules that bypass the cross-reactivity pitfalls of traditional aromatic sulfonamides. Whether designing reversible P2Y12 antagonists or isoform-selective HDAC inhibitors, CHMS provides a robust, metabolically stable foundation for advanced drug development.

References

  • Palladium-Catalyzed Cascade sp2 C–H Bond Functionalizations Allowing One-Pot Access to 4-Aryl-1,2,3,4-tetrahydroquinolines from N-Allyl-N-arylsulfonamides. ACS Publications - American Chemical Society. Available at:[Link]

  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Google Patents (CA2993929C).

Safety & Regulatory Compliance

Safety

Cyclohexylmethanesulfonamide proper disposal procedures

Proper lifecycle management of specialized organic compounds is a critical pillar of laboratory safety and environmental stewardship. Cyclohexylmethanesulfonamide , a sulfonamide derivative frequently utilized in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper lifecycle management of specialized organic compounds is a critical pillar of laboratory safety and environmental stewardship. Cyclohexylmethanesulfonamide , a sulfonamide derivative frequently utilized in drug development and organic synthesis, requires stringent oversight. Due to its specific chemical structure and toxicity profile, improper disposal can lead to severe environmental contamination and regulatory penalties.

This guide provides actionable, causality-driven protocols for the safe handling, segregation, and EPA-compliant disposal of Cyclohexylmethanesulfonamide.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of Cyclohexylmethanesulfonamide is the first step in designing a robust disposal strategy. The compound presents specific acute toxicity and target organ hazards that dictate how waste must be segregated and treated[1].

Property / MetricValue / ClassificationCausality / Impact on Handling
Identifiers CAS: 4352-59-4 / 19299-40-2Essential for accurate SDS tracking and RCRA waste manifesting[1],[2].
Molecular Formula C7H15NO2SPresence of Nitrogen and Sulfur dictates incineration with SOx/NOx scrubbers.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates the use of a fume hood and nitrile gloves during all handling[1].
Skin/Eye Irritation Category 2 / 2ARequires immediate flushing protocols (15 mins) upon contact[1].
STOT SE Category 3 (H336)Inhalation causes target organ toxicity; requires closed-system transfers[1].

Waste Segregation & Accumulation Logic

Proper waste segregation prevents dangerous cross-reactions and minimizes disposal costs. Cyclohexylmethanesulfonamide waste must never be poured down the drain. Furthermore, because sulfonamides can coordinate with transition metals (e.g., Platinum, Palladium, Nickel), they must be kept strictly separated from heavy metal waste streams to prevent the formation of highly toxic, insoluble organometallic complexes that complicate downstream destruction[2].

G Gen Cyclohexylmethanesulfonamide Waste Generated Type Determine Waste State Gen->Type Solid Solid Waste (Powders, PPE) Type->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Type->Liquid Liquid SAA Satellite Accumulation Area (SAA) Solid->SAA HalCheck Halogenated? Liquid->HalCheck Hal Halogenated Stream HalCheck->Hal Yes NonHal Non-Halogenated Stream HalCheck->NonHal No Hal->SAA NonHal->SAA TSDF EPA-Permitted TSDF (Incineration) SAA->TSDF Transfer

Workflow for Cyclohexylmethanesulfonamide waste segregation and EPA-compliant disposal.

Self-Validating Operational Protocols

To ensure Trustworthiness and Reliability, every procedure in the laboratory must be a self-validating system—meaning the protocol includes built-in steps to verify its own success.

Protocol 1: Solid Spill Containment and Decontamination
  • Isolate the Area: Immediately secure the spill zone and ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

    • Causality: Cyclohexylmethanesulfonamide is classified under STOT SE 3 (Specific target organ toxicity — single exposure)[1]. Maximizing airflow prevents the accumulation of hazardous particulates that could be inhaled.

  • Apply Sweeping Compound: Cover the solid powder with a damp, inert absorbent pad or specialized sweeping compound. Do NOT use a dry brush.

    • Causality: Dry brushing aerosolizes the fine powder, exponentially increasing inhalation risk. A damp medium binds the particles into a manageable, heavy mass.

  • Collect and Segregate: Scoop the bound material using a non-sparking tool and place it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validate Decontamination (Self-Validation Step): Wipe the spill surface with a solvent-dampened swab (e.g., methanol) and observe under a UV lamp (if applicable) or perform a visual white-glove test. If any residue persists, repeat the wipe down.

    • Causality: Ensures zero residual chemical remains on the benchtop, preventing secondary dermal exposure to unaware personnel.

Protocol 2: SAA Liquid Waste Consolidation
  • Characterize the Solvent Matrix: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

    • Causality: Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing these streams drastically increases disposal costs and creates regulatory compliance failures.

  • Container Selection & Transfer: Transfer the liquid into a designated HDPE waste carboy using a closed-system funnel.

    • Causality: Sulfonamides dissolved in aggressive organic solvents can degrade standard plastics over time. HDPE provides superior, broad-spectrum chemical resistance.

  • Apply GIR-Compliant Labeling: Affix a label clearly stating "Hazardous Waste" along with a symbolic hazard warning (e.g., GHS07 Exclamation Mark)[3].

    • Causality: The EPA's Generator Improvements Rule (GIR) mandates explicit labeling to protect downstream waste haulers and emergency responders from unknown exposures[3].

  • Validate Closure (Self-Validation Step): After sealing the waste container, gently apply pressure to the sides of the carboy and listen for escaping air. Ensure the cap is torqued to the manufacturer's specification.

    • Causality: Validates the integrity of the seal, ensuring compliance with the EPA's "closed container" rule, which dictates containers must remain vapor-tight unless actively receiving waste.

Final Disposal & EPA Compliance

When transferring waste from a Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA) or directly to a waste broker, laboratories must adhere strictly to Resource Conservation and Recovery Act (RCRA) guidelines[4].

  • Volume Limits: SAAs must not exceed 25 gallons of total chemical waste[5]. Exceeding this limit triggers a mandatory 3-day window to transfer the waste to a CAA, which can alter the laboratory's official generator status[5].

  • Manifesting: Ensure the hazardous waste manifest accurately reflects the presence of sulfur and nitrogen in the waste profile.

  • High-Temperature Incineration: The ultimate disposal method for Cyclohexylmethanesulfonamide is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

    • Causality: Standard landfill disposal risks groundwater leaching. Incineration at a facility equipped with flue-gas desulfurization (FGD) scrubbers ensures the complete destruction of the sulfonamide molecule while safely capturing the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion.

References

  • NextSDS. "cyclohexylmethanesulfonamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • LookChem. "Cas 3144-09-0, Methanesulfonamide." LookChem Database. Available at:[Link]

  • NSWAI. "Hazardous Waste Disposal Guide." NSWAI.org. Available at: [Link]

  • Medical Laboratory Observer. "Laboratory Waste Management: The New Regulations." MedLabMag. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Cyclohexylmethanesulfonamide

This guide provides a comprehensive operational plan for the safe handling and disposal of Cyclohexylmethanesulfonamide. As a compound with a distinct hazard profile, adherence to these protocols is critical to ensure th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of Cyclohexylmethanesulfonamide. As a compound with a distinct hazard profile, adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Immediate Safety Briefing: Hazard Profile & Core PPE

Cyclohexylmethanesulfonamide presents several hazards that necessitate a robust personal protective equipment (PPE) strategy.[1] The primary risks include acute toxicity if ingested, inhaled, or in contact with skin, as well as significant skin and eye irritation.[1]

Table 1: At-a-Glance PPE Requirements

Protection Type Required Equipment Specifications & Rationale
Hand Protection Double Nitrile Gloves Protects against skin contact and absorption.[2][3] Double-gloving provides an essential safety layer, allowing for the disposal of the outer glove immediately after handling the compound, minimizing cross-contamination.[4]
Eye & Face Protection ANSI Z87.1-rated Safety Goggles with Side-Shields To prevent eye contact with dust or splashes, which can cause serious irritation.[2][5][6]
Body Protection Laboratory Coat (Solid front, tight-fitting cuffs) Protects skin and personal clothing from contamination. A solid-front, low-permeability gown is crucial for preventing exposure from spills.[2][4][7]
Respiratory Protection Chemical Fume Hood All handling of solid Cyclohexylmethanesulfonamide or preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation risks.[2]

| Footwear | Closed-toe Shoes | Protects feet from spills.[2] |

Task-Based PPE Selection Workflow

The specific tasks being performed dictate the precise level of PPE required. Use the following workflow to determine the appropriate safety ensemble for your planned procedure.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Specification cluster_ppe Required PPE Ensemble start What is the handling task? weighing Weighing Solid Powder start->weighing Solid Form solution Preparing/Handling Solutions start->solution Liquid Form spill Large Spill Cleanup (>10g) start->spill Emergency ppe_standard Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes - Work in Fume Hood weighing->ppe_standard Rationale: High risk of aerosolization. Fume hood is critical. solution->ppe_standard Rationale: Risk of splash and skin contact. ppe_enhanced Enhanced PPE: - Standard PPE + Chemical Resistant Apron + Face Shield (over goggles) + N95/N100 Respirator spill->ppe_enhanced Rationale: High risk of significant aerosol and splash exposure.

Sources

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